molecular formula C9H10N2O2 B1291974 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid CAS No. 954233-05-7

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1291974
CAS No.: 954233-05-7
M. Wt: 178.19 g/mol
InChI Key: BSLXWOKIRNVYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7) is a chemical compound with the molecular formula C9H10N2O2, serving as a versatile pyrimidine-based building block in organic synthesis and medicinal chemistry research . This compound features a carboxylic acid functional group, which makes it a valuable precursor for the synthesis of various derivatives, such as amides and esters, through reactions at the carboxyl center . The cyclopropyl and methyl substituents on the pyrimidine ring can influence the molecule's stereoelectronic properties, potentially leading to unique reactivity and application in the development of pharmaceutical candidates . As a substituted pyrimidine, it is a key scaffold of interest in the design of bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions .

Properties

IUPAC Name

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLXWOKIRNVYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624525
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954233-05-7
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The unique structural combination of a carboxylic acid group, a methyl group, and a cyclopropyl ring on the pyrimidine scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[2]

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS No: 954233-05-7). Understanding these properties is paramount for researchers and drug development professionals, as they fundamentally influence a molecule's behavior in both chemical and biological systems, dictating everything from reaction kinetics and formulation strategies to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME). This document consolidates predicted data with detailed, field-proven experimental protocols to offer a robust framework for its application in a research setting.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. This information serves as the primary identifier and provides an initial overview of the compound's nature. Commercially, it is often available as a solid with a purity of 95% or higher.[3][4]

PropertyValueSource(s)
CAS Number 954233-05-7[3][4][5][6][7]
Molecular Formula C₉H₁₀N₂O₂[3][6]
Molecular Weight 178.19 g/mol [3]
Exact Mass 178.07400 Da[6]
Appearance Typically a white to off-white solid[8]

Predicted Physicochemical Data

While experimental determination provides the most accurate data, computational predictive models offer valuable, time-efficient insights during the early stages of research. These predictions are derived from the molecule's structure using established algorithms and can effectively guide experimental design.

PropertyPredicted ValueSource(s)
Boiling Point 351.9 ± 22.0 °C[5]
Density 1.343 ± 0.06 g/cm³[5]
pKa (Acidity) 2.73 ± 0.29[5]
XlogP3 (Lipophilicity) 1.0[9]

Solubility Profile

Solubility is a critical parameter that affects a compound's bioavailability and suitability for various experimental assays. The structure of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, containing both a polar carboxylic acid group and non-polar cyclopropyl and pyrimidine rings, suggests a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[8] Aqueous solubility, however, is highly dependent on pH due to the ionizable carboxylic acid group.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Causality: The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved solute. Using a buffer system is crucial for aqueous solubility to control the ionization state of the molecule, which significantly impacts its solubility.

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4) and select relevant organic solvents (e.g., DMSO, Methanol).

  • Addition of Compound: Add an excess amount of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid to a known volume of each solvent in separate sealed vials. The excess solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can validate the required duration.

  • Phase Separation: Cease agitation and allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

  • Quantification: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: Calculate the solubility in mg/mL or µM using the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Buffered Solutions & Organic Solvents add_excess Add Excess Compound to Solvents prep_solvent->add_excess prep_compound Weigh Excess Compound prep_compound->add_excess equilibrate Agitate at Constant Temp (24-48h) add_excess->equilibrate separate Centrifuge to Separate Solid from Supernatant equilibrate->separate sample Extract & Dilute Supernatant separate->sample quantify Quantify Concentration (HPLC-UV) sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Shake-Flask Method Workflow.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is fundamental to predicting its charge state in physiological environments, which governs membrane transport, receptor binding, and solubility.[10] The predicted pKa of ~2.73 suggests it is a moderately strong organic acid.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for pKa determination.[11] It involves monitoring pH changes as a titrant is incrementally added to the sample solution.

Causality: The titration of a weak acid (the compound) with a strong base (e.g., NaOH) generates a characteristic sigmoidal curve when plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the pH where half of the acid has been neutralized, which, by definition, is the pKa.[12]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water with a small amount of methanol to ensure initial solubility) to a final concentration of approximately 1-10 mM.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[11]

  • Initial Acidification: For a carboxylic acid, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.

  • Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. Record the pH reading after each addition, allowing the system to stabilize.[11]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the first derivative of the titration curve. The pKa is the pH value at the half-equivalence point.

G Workflow for Potentiometric pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare Prepare Sample Solution (1-10 mM in co-solvent) calibrate->prepare add_kcl Add 0.15M KCl prepare->add_kcl acidify Acidify with 0.1M HCl to pH ~2 add_kcl->acidify titrate Titrate with 0.1M NaOH, Record pH vs. Volume acidify->titrate plot Plot pH vs. Titrant Volume titrate->plot derivative Calculate 1st Derivative to find Equivalence Point plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Potentiometric Titration Workflow.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[13] It is a cornerstone parameter in drug design, heavily influencing membrane permeability and plasma protein binding. The predicted XlogP3 value of 1.0 suggests the compound has a relatively balanced hydrophilic-lipophilic character.[9]

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains the definitive technique for LogP measurement.[13]

Causality: The method directly measures the equilibrium distribution of the compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and a pH-controlled aqueous buffer. The ratio of the concentrations in the two phases gives the partition coefficient, P.

Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The starting concentration should be chosen to ensure accurate quantification in both phases.

  • Partitioning: Combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed vial. The pH of the buffer should be chosen such that the compound is in its neutral form (for this molecule, a pH < 1.0 is ideal to suppress ionization).

  • Equilibration: Agitate the vial for several hours to facilitate partitioning and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G Workflow for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis presaturate Pre-saturate n-Octanol and Aqueous Buffer stock Prepare Stock Solution in n-Octanol presaturate->stock partition Combine Phases & Agitate to Equilibrium presaturate->partition stock->partition separate Centrifuge to Separate Phases partition->separate quantify_org Quantify [C] in n-Octanol Phase separate->quantify_org quantify_aq Quantify [C] in Aqueous Phase separate->quantify_aq calculate Calculate LogP = log([C]oct / [C]aq) quantify_org->calculate quantify_aq->calculate

Caption: Shake-Flask LogP Workflow.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming molecular structure and ensuring sample purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm).

    • Pyrimidine Ring (C6-H): A singlet in the aromatic region (likely 8.5-9.0 ppm).

    • Methyl Group (CH₃): A singlet in the aliphatic region (likely 2.5-3.0 ppm).

    • Cyclopropyl Group (CH, CH₂): A complex set of multiplets in the upfield aliphatic region (0.5-2.0 ppm), characteristic of the strained three-membered ring system.[14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

    • Expected [M-H]⁻ (Negative Ion Mode): ~177.0669 m/z.[9]

    • Expected [M+H]⁺ (Positive Ion Mode): ~179.0815 m/z.[9]

    • Fragmentation: Common fragmentation patterns would include the loss of CO₂ (44 Da) from the carboxylic acid and cleavages of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1450-1650 cm⁻¹ region.

    • C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹.

Chemical Stability and Reactivity

  • Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location to ensure its long-term stability.[7] It is generally stable under standard laboratory conditions, but as a carboxylic acid, it is incompatible with strong bases.

  • Chemical Reactivity: The reactivity is dominated by the carboxylic acid and pyrimidine moieties.

    • Carboxylic Acid Group: Can readily undergo standard reactions such as esterification with alcohols or amidation with amines to produce various derivatives.[8]

    • Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic substitution reactions under certain conditions, although the specific reactivity would need experimental validation.

Conclusion

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid possesses a well-defined set of physicochemical properties that make it an intriguing candidate for further investigation in chemical and pharmaceutical research. Its moderate acidity, balanced lipophilicity, and predictable reactivity provide a solid foundation for its use as a scaffold in synthetic chemistry. The protocols and data presented in this guide offer a comprehensive framework for researchers to handle, analyze, and strategically employ this compound in their development programs, ensuring both scientific integrity and experimental efficiency.

References

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available from: [Link]

  • CAS 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]

  • 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid - PubChem. Available from: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. Available from: [Link]

  • 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid - PubChemLite. Available from: [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. Available from: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. Available from: [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. Available from: [Link]

  • Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). - ResearchGate. Available from: [Link]

  • Development of Methods for the Determination of pKa Values - Semantic Scholar. Available from: [Link]

  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

  • Npc322714 | C22H38O2 | CID 534619 - PubChem - NIH. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol , this compound holds significant interest in medicinal chemistry and drug discovery.[1] The elucidation of its structure through spectroscopic techniques is paramount for its characterization and further development. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Introduction: The Structural Significance of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

The unique architecture of this molecule, featuring a pyrimidine core substituted with a cyclopropyl ring, a methyl group, and a carboxylic acid, suggests a range of potential pharmacological activities. Pyrimidine derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory and anticancer properties. The cyclopropyl group can enhance metabolic stability and binding affinity, making this compound a promising scaffold for drug design. Accurate spectral analysis is the cornerstone of confirming its chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, both ¹H and ¹³C NMR will offer distinct and complementary information.

Experimental Protocol: NMR Analysis

A standard approach for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with the latter being more suitable for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton. Tetramethylsilane (TMS) is typically used as an internal standard. Spectra would be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrimidine ring, the methyl protons, the cyclopropyl protons, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Pyrimidine-H (C6-H)8.5 - 9.0Singlet (s)N/A1H
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet (br s)N/A1H
Methyl (-CH₃)2.5 - 2.8Singlet (s)N/A3H
Cyclopropyl-CH1.8 - 2.2Multiplet (m)~3-81H
Cyclopropyl-CH₂0.9 - 1.5Multiplet (m)~3-84H
  • Rationale: The pyrimidine proton is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the adjacent carboxylic acid group. The carboxylic acid proton signal will be a broad singlet at a very downfield chemical shift, a characteristic feature.[2] The methyl protons will appear as a sharp singlet. The cyclopropyl protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal couplings, appearing in the upfield region, a hallmark of cyclopropyl groups.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
Pyrimidine-C2160 - 165
Pyrimidine-C4155 - 160
Pyrimidine-C6140 - 145
Pyrimidine-C5120 - 125
Methyl (-CH₃)20 - 25
Cyclopropyl-CH15 - 20
Cyclopropyl-CH₂5 - 10
  • Expertise & Experience: The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum.[4] The pyrimidine ring carbons will have distinct chemical shifts influenced by the nitrogen atoms and the substituents. The carbons of the cyclopropyl group will characteristically appear at very upfield chemical shifts.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Analysis

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method is rapid and requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid will be characterized by the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic/Methyl)2900 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1720Strong
C=N and C=C Stretch (Pyrimidine)1500 - 1650Medium to Strong
C-O Stretch (Carboxylic Acid)1200 - 1300Medium
  • Trustworthiness: The most prominent and diagnostic feature will be the very broad O-H stretching band of the carboxylic acid, often spanning from 2500 to 3300 cm⁻¹.[2][5] This broadness is due to hydrogen bonding. The sharp, strong carbonyl (C=O) stretch is also a key indicator of the carboxylic acid functionality.[2] The pyrimidine ring will show characteristic C=N and C=C stretching vibrations.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

For a compound like this, Electrospray Ionization (ESI) would be a suitable ionization technique, coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrum

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound.

Ion Predicted m/z
[M+H]⁺179.0815
[M+Na]⁺201.0634
[M-H]⁻177.0669
  • Authoritative Grounding: The predicted m/z values are based on the molecular formula C₉H₁₀N₂O₂. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of water ([M-H₂O]⁺), the hydroxyl group ([M-OH]⁺), and the entire carboxyl group ([M-COOH]⁺).[6][7] The pyrimidine and cyclopropyl rings can also undergo characteristic fragmentation. The stability of the pyrimidine ring may lead to fragments where this core structure is preserved.

Integrated Spectral Analysis Workflow

The interpretation of spectral data is most powerful when all techniques are used in concert. The following diagram illustrates the logical workflow for the structural elucidation of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Primary Data cluster_Interpretation Structural Interpretation NMR NMR (¹H & ¹³C) NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS Mass Spec MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure 2-Cyclopropyl-4-methyl- pyrimidine-5-carboxylic acid NMR_Data->Structure Connectivity (H & C Framework) IR_Data->Structure Functional Groups (-COOH, Pyrimidine) MS_Data->Structure Molecular Formula Substructures

Caption: Integrated workflow for structural elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. The predicted spectral data presented in this guide, grounded in established spectroscopic principles, offer a robust framework for researchers to verify the synthesis and purity of this promising compound. This detailed analytical understanding is a critical step in advancing its potential applications in drug development and beyond.

References

  • Moldb. 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • YouTube. Spectroscopy of carboxylic acids and their derivatives. Available at: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

Sources

Technical Guide: Biological Potential of Pyrimidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carboxylate Vector

Pyrimidine derivatives constitute the backbone of modern chemotherapy and antiviral arsenals (e.g., 5-fluorouracil, zidovudine). However, pyrimidine carboxylic acid derivatives —specifically those substituted at the C4 and C5 positions—represent an evolving chemical space distinct from standard nucleoside analogues.

The carboxylic acid moiety serves as a versatile "warhead" precursor. It allows for the rapid generation of amides, esters, and hydroxamic acids, facilitating high-affinity interactions with metalloenzymes (via chelation) and hydrophobic pockets (via amide linkers). This guide analyzes the therapeutic utility of these derivatives, focusing on oncology, regenerative medicine, and antimicrobial resistance.

Chemical Space & Synthesis Strategies

Accessing the pyrimidine carboxylic acid scaffold requires distinct synthetic logic depending on the position of the carboxylate group.

Structural Classification
  • Pyrimidine-4-carboxylic acids (Orotic acid derivatives): Often derived from condensation reactions (e.g., aspartic acid + carbamoyl phosphate biosynthetically, or synthetic condensation of keto-esters). Key for accessing kinase inhibitors.

  • Pyrimidine-5-carboxylic acids: Frequently synthesized via the Biginelli reaction or Vilsmeier-Haack formylation followed by oxidation. These are privileged scaffolds for antimicrobial hydroxamic acids.

Critical Synthetic Workflow

The following diagram outlines the logical flow for diversifying the pyrimidine carboxylate core.

SynthesisWorkflow Start Pyrimidine Precursor (Ethyl Acetoacetate + Amidine) Intermediate Pyrimidine Ester (Intermediate) Start->Intermediate Cyclization Acid Pyrimidine Carboxylic Acid (Hydrolysis) Intermediate->Acid LiOH/THF Hydroxamate Hydroxamic Acids (Antimicrobial/Metal Chelation) Intermediate->Hydroxamate NH2OH, KOH Hydrazide Hydrazides (Anti-inflammatory) Intermediate->Hydrazide NH2NH2 Amide Carboxamides (Anticancer/NAPE-PLD) Acid->Amide R-NH2, HATU

Figure 1: Divergent synthetic pathways from the pyrimidine ester scaffold. The choice of downstream functionalization dictates biological selectivity.

Therapeutic Mechanisms & Biological Activities[1][2][3][4][5][6][7][8][9][10]

Oncology: NAPE-PLD Inhibition

Recent SAR studies have identified pyrimidine-4-carboxamides as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .[1][2] This enzyme regulates lipid signaling in the brain and tumors.

  • Mechanism: The amide linker positions a hydrophobic tail into the lipid-binding pocket of NAPE-PLD, while the pyrimidine ring stacks against aromatic residues (Trp/Phe) in the active site.

  • Key Insight: Substitution at the C6 position (e.g., with morpholine or piperidine) significantly modulates solubility and blood-brain barrier (BBB) permeability [1].

Regenerative Medicine: BMP2/SMAD1 Activation

A breakthrough application of pyrimidine derivatives is in bone tissue engineering. Specific derivatives function as osteogenic agents by activating the Bone Morphogenetic Protein 2 (BMP2) signaling cascade.[3]

BMP2_Pathway Ligand Pyrimidine Derivative (Ligand) Receptor BMP Receptor (Type I/II) Ligand->Receptor Activates SMAD158 SMAD 1/5/8 Receptor->SMAD158 Phosphorylates Phospho Phosphorylation Complex SMAD Complex (Nuclear Translocation) SMAD158->Complex Binds SMAD4 SMAD4 SMAD 4 SMAD4->Complex Gene Target Genes (RUNX2, Col1) Complex->Gene Transactivates Outcome Osteoblast Differentiation Gene->Outcome Promotes

Figure 2: Activation of the BMP2/SMAD1 osteogenic pathway by pyrimidine derivatives.[3] The ligand mimics BMP2, triggering SMAD phosphorylation and nuclear translocation [2].

Antimicrobial: Metal Chelation

Pyrimidine-5-carboxylic acid hydroxamates exhibit potent antimicrobial activity against Gram-positive bacteria.

  • Mechanism: The hydroxamic acid group (

    
    ) acts as a bidentate ligand, chelating essential metal ions (Fe
    
    
    
    , Zn
    
    
    ) required for bacterial metalloenzymes (e.g., peptide deformylase).
  • Efficacy: These derivatives often outperform standard antibiotics in resistant strains due to this non-traditional target mechanism [3].

Structure-Activity Relationship (SAR) Atlas

The following table summarizes the impact of substitutions on the pyrimidine carboxylic acid core.

PositionSubstituent GroupEffect on ActivityTarget Indication
C2 Methyl/PhenylEnhances lipophilicity; stabilizes receptor binding via hydrophobic interactions.Anticancer / Anti-inflammatory
C4 Carboxamide Critical Pharmacophore. Linker length determines specificity for NAPE-PLD vs. Kinases.CNS / Oncology
C4 Carboxylic AcidWeak activity (poor permeability); primarily a synthetic intermediate.Prodrugs
C5 Hydroxamic Acid High affinity for metal ions (Fe, Zn).Antimicrobial (Siderophore mimic)
C5 CarbonitrileIncreases polarity; often serves as a bioisostere for carbonyls.Antiviral
C6 MorpholineImproves water solubility and metabolic stability.General Drug-likeness
C6 Halogen (Cl/Br)Reactive handle for further substitution (S

Ar); increases potency via halogen bonding.
Synthetic Utility

Experimental Protocols

Protocol: Synthesis of Pyrimidine-4-Carboxamide Derivatives

Objective: To synthesize a library of amide derivatives from 2-chloropyrimidine-4-carboxylic acid for SAR evaluation.

Reagents:

  • 2-Chloropyrimidine-4-carboxylic acid (1.0 eq)

  • Amine (R-NH

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)[4]

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloropyrimidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes at room temperature to form the activated ester. Note: Color change to yellow/orange is typical.

  • Amidation: Add the specific amine (R-NH

    
    ) dropwise.
    
  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS (Target mass [M+H]

    
    ).
    
    • Expert Tip: If the reaction is sluggish, heat to 50°C. Avoid higher temperatures to prevent displacement of the C2-chloro group if it is intended to be preserved for a second diversification step.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative activity of synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at 5,000 cells/well. Incubate for 24h.

  • Treatment: Dissolve pyrimidine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add DMSO (100 µL) to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
    • Validation: Include 5-Fluorouracil or Doxorubicin as a positive control.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Link

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Advances. Link

  • Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes. Journal of Chemical and Pharmaceutical Research. Link

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. Link

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid (CAS 954233-05-7): A Key Intermediate in the Synthesis of Dabrafenib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the inhibition of the mitogen-activated protein kinase (MAPK) pathway has emerged as a cornerstone of treatment for various malignancies. Central to this pathway is the BRAF kinase, a serine/threonine-protein kinase that, when mutated, can drive oncogenesis in a significant portion of melanomas, as well as other cancers.[1][2] Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases, represents a major advancement in the treatment of BRAF-mutant cancers.[1][3][4] This technical guide focuses on a critical building block in the synthesis of Dabrafenib: 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7).

This document will provide a comprehensive overview of the known properties of this key intermediate, delve into its role in the synthesis of Dabrafenib, and present detailed, field-proven insights into the experimental protocols used to characterize the final active pharmaceutical ingredient.

Physicochemical Properties of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis and scale-up. While a complete experimental dataset for 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid is not exhaustively published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 954233-05-7[5][6]
Molecular Formula C₉H₁₀N₂O₂[6]
Molecular Weight 178.19 g/mol [6]
Boiling Point (Predicted) 351.9 ± 22.0 °C
Density (Predicted) 1.343 ± 0.06 g/cm³
Purity (Typical) ≥95%[6]

Note: Some properties are based on computational predictions and should be confirmed experimentally.

Synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid: A Conceptual Workflow

A general approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. In the case of 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, the key starting materials would likely be a cyclopropyl-containing amidine and a four-carbon building block with the required methyl and carboxylic acid functionalities.

The following diagram illustrates a conceptual workflow for the synthesis:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product A Cyclopropylamidine C Condensation Reaction (e.g., in the presence of a base like sodium ethoxide) A->C B Ethyl 2-acetyl-3-oxobutanoate (or similar β-ketoester) B->C D Ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylate C->D Cyclization E 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid D->E Hydrolysis (e.g., NaOH, then H+)

Caption: Conceptual workflow for the synthesis of 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

The Role of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid in the Synthesis of Dabrafenib

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid serves as a crucial scaffold upon which the final structure of Dabrafenib is assembled. The carboxylic acid group of this intermediate is activated and then coupled with the aniline moiety of the other major fragment of the Dabrafenib molecule.

The following diagram illustrates the key coupling step in the synthesis of Dabrafenib:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid C Amide Bond Formation (Coupling agents, e.g., HATU, HOBt, EDCI) A->C B N-(3-(tert-butyl)-5-(2-fluoro-4-((methylsulfonyl)carbamoyl)phenyl)isoxazol-4-yl)aniline B->C D Dabrafenib (GSK2118436) C->D

Caption: Key amide coupling reaction in the synthesis of Dabrafenib.

Characterization of Dabrafenib: Experimental Protocols

Once synthesized, the biological activity of Dabrafenib must be rigorously characterized. The following sections provide detailed, step-by-step methodologies for key experiments.

BRAF Kinase Inhibition Assay

Objective: To determine the in vitro potency of Dabrafenib in inhibiting the enzymatic activity of BRAF kinases, particularly the V600E mutant.

Principle: This assay typically utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A recombinant BRAF kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of Dabrafenib in DMSO.

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant BRAF V600E kinase in kinase reaction buffer.

    • Prepare a solution of biotinylated MEK1 substrate peptide in kinase reaction buffer.

    • Prepare a solution of ATP in kinase reaction buffer.

    • Prepare a detection mix containing a europium-labeled anti-phospho-MEK1 antibody and streptavidin-APC in a detection buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM EDTA, 0.1% BSA).

  • Assay Procedure:

    • Add 2 µL of the Dabrafenib serial dilution to the wells of a low-volume 384-well plate.

    • Add 4 µL of the BRAF V600E kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated MEK1 substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Plot the signal ratio against the logarithm of the Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of Dabrafenib on cancer cell lines, particularly those harboring BRAF mutations.

Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture BRAF-mutant melanoma cells (e.g., A375, SK-MEL-28) and BRAF wild-type cells (as a control) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][7]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well).

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of Dabrafenib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the Dabrafenib dilutions.

    • Incubate the plates for 72 hours.

  • Data Acquisition:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

    • Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Dabrafenib, and tumor growth is monitored over time.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice).

    • Acclimate the animals for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of BRAF-mutant human melanoma cells (e.g., A375) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare a formulation of Dabrafenib for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose).

    • Administer Dabrafenib or the vehicle control to the mice daily.[2]

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by immunohistochemistry for pERK).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Perform statistical analysis to compare the tumor growth in the treated groups versus the control group.

Signaling Pathway and Mechanism of Action

Dabrafenib exerts its therapeutic effect by selectively inhibiting the BRAF kinase, a key component of the MAPK signaling pathway. In cancers with activating BRAF mutations (most commonly V600E), the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which in turn promotes cell proliferation and survival.[1][3]

The following diagram illustrates the mechanism of action of Dabrafenib:

G cluster_pathway MAPK Signaling Pathway cluster_drug Drug Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Conclusion

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a pivotal chemical entity in the synthesis of the targeted anti-cancer drug Dabrafenib. Its specific structure provides the necessary scaffold for the construction of a potent and selective BRAF inhibitor. A thorough understanding of its properties and its role in the synthetic pathway, coupled with robust in vitro and in vivo characterization of the final drug product, is essential for the successful development of such life-saving therapies. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to advance their work in this critical area of oncology.

References

  • 2-Methylpyrimidine-4-carboxylic acid (13627-49-1). (n.d.). Chemchart. Retrieved February 2, 2026, from [Link]

  • 2-Cyclopropyl-4-methyl-pyrimidine-5-carboxylic acid|954233-05-7. (n.d.). Chemspace. Retrieved February 2, 2026, from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.
  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583.
  • Pyrimidines Archives - Page 11 of 56 - Alchem.Pharmtech. (n.d.). Retrieved February 2, 2026, from [Link]

  • 73101-65-2 | MFCD07367669 | Benzo[d]isoxazol-3-yl-methanesulfonyl chloride | AA Blocks. (n.d.). Retrieved February 2, 2026, from [Link]

  • Patel, D., et al. (2020). Application and Impact of Human Dose Projection from Discovery to Early Drug Development. The AAPS Journal, 22(1), 18.
  • Vashisht, Gopal, et al. "Dabrafenib induces Mcl-1 expression in melanoma cells." ResearchGate, 2015, .

Sources

Thermal Stability & Decomposition Profile: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

[1]

Executive Summary

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS: 954233-05-7) is a critical heterocyclic building block utilized in the synthesis of statins and antiviral therapeutics.[1][2] While chemically robust under ambient conditions, this compound presents specific thermal hazards during process scale-up.[1]

This guide provides a technical analysis of its thermal stability, focusing on the decarboxylation potential inherent to electron-deficient heteroaromatic acids.[1] It outlines the mechanistic pathways of decomposition and establishes a self-validating framework for thermal characterization (DSC/TGA/ARC) to ensure process safety.

Physicochemical Stress Points

To understand the thermal behavior of this molecule, we must first isolate its reactive moieties. The stability profile is governed by the competition between the pyrimidine ring's electron-withdrawing nature and the strain energy of the cyclopropyl group.[1]

MoietyThermal Risk FactorMechanism of Failure
Pyrimidine-5-COOH High Decarboxylation. The electron-deficient pyrimidine ring stabilizes the transition state for CO₂ loss, especially in the presence of proton sources or high heat (>150°C).[1]
Cyclopropyl Group ModerateRing Opening/Isomerization. Cyclopropane rings possess ~27.5 kcal/mol of strain energy.[1] While kinetically stable, temperatures exceeding 200°C can trigger radical ring opening or rearrangement to propenyl derivatives.
4-Methyl Group LowOxidative degradation (only relevant in aerobic, high-temperature environments).[1]

Decomposition Mechanisms

The primary decomposition pathway for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is thermal decarboxylation .[1] This reaction is non-oxidative and generates gaseous CO₂, posing a pressurization hazard in closed vessels.[1]

Mechanistic Pathway: Zwitterionic Decarboxylation

Unlike simple benzoic acids, pyrimidine acids often decarboxylate via a zwitterionic intermediate.[1] The nitrogen atoms in the pyrimidine ring can accept a proton from the carboxylic acid, lowering the activation energy for the C-C bond cleavage.

Figure 1: Predicted Decarboxylation Pathway

DecarboxylationStartGround State(Neutral Acid)TS1Transition State(Zwitterion Formation)Start->TS1ΔH > 140°CInterIntermediate(Ylide-like Species)TS1->Inter- CO2 (Gas Generation)ProductProduct(Decarboxylated Pyrimidine + CO2)Inter->ProductProton Transfer

Caption: Thermal decarboxylation pathway driven by the electron-deficient pyrimidine core.[1]

Recommended Characterization Strategy

Since specific thermal data for this CAS number is often absent in public databases, researchers must generate empirical data using a "Read-Across" validation strategy.[1]

Phase 1: Screening (DSC & TGA)

Objective: Determine the Onset of Decomposition (

1

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1]

  • Sample Mass: 2–4 mg (Keep low to prevent crucible rupture).

  • Crucible: Gold-plated high-pressure capsules (Critical: Standard aluminum pans may leak CO₂, masking the endotherm/exotherm).[1]

  • Ramp Rate: 5°C/min from 25°C to 300°C.[1]

  • Atmosphere: Nitrogen (50 mL/min).[1]

Protocol 2: Thermogravimetric Analysis (TGA)

  • Objective: Confirm if the DSC event correlates with mass loss (Decarboxylation = Theoretical mass loss of ~24.7%).

  • Calculation:

    
    [1]
    
  • Interpretation: If TGA shows a sharp step of ~25% loss coincident with a DSC event, the mechanism is confirmed as decarboxylation.[1]

Phase 2: Hazard Assessment (ARC)

Objective: Assess thermal runaway potential for scale-up (>100g).[1]

Protocol 3: Accelerating Rate Calorimetry (ARC)

  • Mode: Heat-Wait-Search (HWS).[1]

  • Start Temp: 50°C below DSC

    
    .
    
  • Sensitivity: 0.02°C/min threshold.

  • Output: Calculate

    
     (Time to maximum rate = 24 hours) to define the "Point of No Return" for storage.
    

Experimental Workflow: Thermal Stability Validation

This workflow ensures that no assumptions are made regarding the compound's safety profile before scale-up.[1]

Figure 2: Thermal Characterization Decision Tree

WorkflowSampleIsolate 2-Cyclopropyl-4-methylpyrimidine-5-COOHDSCRun DSC (Sealed Pan)5°C/minSample->DSCDecision1Exotherm Detected?DSC->Decision1TGARun TGACheck for ~25% Mass LossDecision1->TGAYesSafeStable < 150°CProceed to Process DevDecision1->SafeNo (<250°C)HazardRun ARC/RSSTDetermine T_D24TGA->HazardMass Loss ConfirmedHazard->SafeDefine Safety Margin

Caption: Step-by-step logic for validating thermal safety before bulk processing.

Handling and Storage Guidelines

Based on the structural analysis and general behavior of pyrimidine-5-carboxylic acids, the following "Best Practices" are recommended until specific empirical data is generated.

Storage Conditions
  • Temperature: Store at 2–8°C . While likely stable at room temperature, refrigeration minimizes the risk of slow, autocatalytic decarboxylation over months.

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture can catalyze proton-transfer mechanisms that facilitate decomposition.[1]

  • Container: Amber glass or HDPE. Avoid metals (Fe, Cu) which can act as Lewis acids and lower the decarboxylation barrier.

Process Safety Limits
  • Maximum Process Temperature: Do not exceed 100°C without ARC data.

  • Quench Protocol: In case of thermal runaway, do not seal the vessel. Venting is required to manage CO₂ generation.[1] Emergency cooling is effective only if applied before the adiabatic induction time is reached.[1]

References

  • Canadian Science Publishing. (2025).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. 6

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms and Thermal Elimination. 5

  • Echemi. (2024).[1] Safety Data Sheet: 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid. 1

  • NIH/PubMed. (2024).[1] Understanding the decomposition reaction mechanism of cyclopropyl-containing acids. 7

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several key anticancer drugs.[1][2][3] The novel compound, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, represents an unexplored molecule within this chemical class. This guide provides a comprehensive, field-proven framework for conducting its initial in vitro cytotoxicity screening. We move beyond simple protocols to instill a strategic approach, emphasizing the causality behind experimental choices to ensure the generation of robust, reliable, and decision-enabling data. This document is intended for researchers, scientists, and drug development professionals tasked with the early-stage evaluation of novel chemical entities.

Foundational Strategy: Establishing a Self-Validating Screening System

The preliminary assessment of a novel compound's cytotoxicity is a critical inflection point in the drug discovery pipeline. A positive "hit" is not merely a low IC50 value; it is a reproducible result, contextualized by a selectivity profile, and generated through a system of orthogonal assays that cross-validate each other. The framework detailed herein is built on this principle of self-validation. We will employ a dual-assay approach targeting distinct cellular processes—metabolic competence and plasma membrane integrity—across a strategically selected panel of human cell lines. This methodology is designed to mitigate the risk of compound-specific artifacts and to provide a multi-dimensional view of the compound's cytotoxic potential from the outset.

Pre-Assay Qualification of the Test Article

Before any biological assessment, the test article itself must be rigorously characterized to ensure data integrity. The accuracy of all subsequent results is contingent upon the precise and reproducible preparation of the compound.

2.1. Compound Identity and Handling

  • Compound: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

  • CAS Number: 954233-05-7

  • Molecular Formula: C9H10N2O2

  • Molecular Weight: 178.19 g/mol

  • Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation and use personal protective equipment (PPE), including safety goggles and gloves.

2.2. Critical Protocol: Solubility and Stock Solution Preparation

The objective is to prepare a high-concentration, sterile-filtered stock solution in a vehicle that is miscible with cell culture media and non-toxic at its final working concentration. Dimethyl sulfoxide (DMSO) is the standard vehicle for this purpose.

  • Solubility Testing: Begin by determining the solubility of the compound in 100% DMSO. Aim for a concentration of at least 10 mM. This provides a sufficiently concentrated stock to perform a wide range of dose-response experiments without introducing excessive vehicle concentrations into the assay wells.

  • Stock Solution Preparation (Example for 10 mM):

    • Weigh out 1.782 mg of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

    • Add 1.0 mL of high-purity, sterile DMSO.

    • Vortex or sonicate at room temperature until the compound is fully dissolved. A brief warming to 37°C may be employed if necessary.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Vehicle Control Justification: The final concentration of DMSO in the culture medium should ideally be ≤0.5% and must not exceed 1%. It is imperative that all experimental wells, including untreated controls, contain the same final concentration of the vehicle as the highest dose of the test compound. This practice isolates the effect of the compound from any potential effects of the solvent.

The In Vitro Model: Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and scope of the screening data. A well-conceived panel should provide insights into both potency and selectivity.[4][5] We recommend a starting panel that includes cancer cell lines from diverse origins and a non-malignant cell line to establish a preliminary therapeutic window.

Recommended Starting Panel:

Cell LineTypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen-receptor-positive luminal A breast cancer model. Commonly used as a benchmark in anticancer screening.
A549 Lung CarcinomaA representative model for non-small cell lung cancer, a major indication in oncology.[6]
HCT-116 Colorectal CarcinomaA model for colon cancer, representing a different major solid tumor type.
HEK-293 Human Embryonic KidneyA non-cancerous cell line widely used as a control to assess general cytotoxicity and determine the selectivity index of a compound.[4]
  • Expertise Insight: No single cell line can represent the heterogeneity of human cancer.[5] This diverse panel provides a broader initial assessment. If the compound shows activity, the panel can be expanded based on genomic data or specific therapeutic hypotheses.

Orthogonal Cytotoxicity Assessment: Principles and Protocols

To build a trustworthy dataset, we will utilize two distinct assays. This approach ensures that the observed effect is not an artifact of a specific detection chemistry. The metabolic assay (MTT) measures cellular redox activity as a surrogate for viability, while the membrane integrity assay (LDH) directly quantifies cell death via lysis.

4.1. Overall Experimental Workflow

The general workflow for the preliminary screen is a multi-day process involving cell culture, treatment, and subsequent analysis using the selected assays.

G cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_assay Day 2-4: Assay & Analysis Culture Maintain Cell Cultures (MCF-7, A549, HCT-116, HEK-293) Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells into 96-Well Plates Harvest->Seed Prep_Cmpd Prepare Serial Dilutions of Test Compound Add_Cmpd Add Compound to Cells Prep_Cmpd->Add_Cmpd Incubate_24 Incubate 24h Add_Cmpd->Incubate_24 Assay_Choice Perform Cytotoxicity Assays Incubate_24->Assay_Choice Incubate_48 Incubate 48h Incubate_24->Incubate_48 MTT MTT Assay Assay_Choice->MTT Metabolic Activity LDH LDH Assay Assay_Choice->LDH Membrane Integrity Data_Acq Read Plates (Spectrophotometer) MTT->Data_Acq LDH->Data_Acq Incubate_48->Assay_Choice Incubate_72 Incubate 72h Incubate_48->Incubate_72 Incubate_72->Assay_Choice Data_Analysis Calculate % Viability Determine IC50 Values Data_Acq->Data_Analysis

Figure 1: High-level workflow for cytotoxicity screening.
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[7][8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow start Cells Treated with Compound in 96-Well Plate wash Optional: Wash with PBS start->wash add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock) wash->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (Purple formazan crystals form) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., 100 µL DMSO or SDS-HCl) incubate_mtt->solubilize incubate_sol Incubate for 4 hours (or overnight) Shake to dissolve crystals solubilize->incubate_sol read Measure Absorbance at 570 nm incubate_sol->read

Figure 2: Step-by-step workflow for the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a series of 2x concentrated dilutions of the test compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[13] The amount of color is directly proportional to the number of lysed cells.

LDH_Workflow start Cells Treated with Compound in 96-Well Plate supernatant Transfer Supernatant (e.g., 50 µL) to a New 96-Well Plate start->supernatant add_reagent Add LDH Reaction Mixture (Substrate, Cofactor, Dye) supernatant->add_reagent incubate_ldh Incubate for 30 min at RT (Protected from light) add_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read Measure Absorbance at 490 nm add_stop->read

Figure 3: Step-by-step workflow for the LDH assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly efficient to run both assays in parallel from the same set of treated cell plates.

  • Controls: In addition to the vehicle control, prepare two essential controls for the LDH assay:

    • Maximum LDH Release Control: Lyse a set of untreated wells by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation. This represents 100% cytotoxicity.

    • Spontaneous LDH Release Control: Use untreated, non-lysed cells. This represents baseline cell death.

  • Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox-ONE™ or similar). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 25 µL of the provided Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.[13][14]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

5.1. Calculation of Percent Viability/Cytotoxicity

  • For MTT Assay:

    • Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • For LDH Assay:

    • Percent Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

5.2. Dose-Response Curves and IC50 Determination

  • Plot the Data: For each cell line and time point, plot the percent viability (or cytotoxicity) on the y-axis against the log of the compound concentration on the x-axis.

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, or R) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).[17]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the y-axis.

5.3. Data Presentation and Interpretation

Summarize the calculated IC50 values in a clear, concise table.

Table 1: Hypothetical IC50 Values (µM) for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Cell LineTypeIC50 at 48h (µM)IC50 at 72h (µM)Selectivity Index (72h)
MCF-7 Breast Cancer15.28.55.9
A549 Lung Cancer22.812.14.1
HCT-116 Colon Cancer> 10075.40.7
HEK-293 Non-Cancerous> 10050.11.0

Interpreting the Results:

  • Potency: A lower IC50 value indicates higher potency.[18] In the hypothetical data above, the compound is most potent against the MCF-7 cell line.

  • Selectivity Index (SI): This crucial metric provides an early indication of a potential therapeutic window. It is calculated as:

    • SI = IC50 in non-cancerous cells / IC50 in cancer cells

    • An SI value > 2 is generally considered promising, indicating the compound is at least twice as toxic to the cancer cells as it is to the normal cells.[19] In our example, the compound shows favorable selectivity for MCF-7 and A549 cells.

Conclusion

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. By integrating principled experimental design, orthogonal assay technologies, and strategic data interpretation, researchers can generate a high-confidence initial dataset. This foundational knowledge is essential for making informed decisions regarding the future development of this novel pyrimidine derivative, whether it be progression to more complex models, chemical optimization, or termination of the project.

References

  • El-Malah, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Taylor & Francis Online. (n.d.). New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Available from: [Link]

  • Szymańska, E., et al. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Available from: [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2025, April 30). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Available from: [Link]

  • PubMed. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Available from: [Link]

  • National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues. LiverTox - NCBI Bookshelf. Available from: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available from: [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link]

  • ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available from: [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Available from: [Link]

  • CLYTE Technologies. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Available from: [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available from: [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Available from: [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

Sources

Navigating the 2-Cyclopropylpyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 2-cyclopropylpyrimidine moiety represents a privileged structural motif in modern medicinal chemistry, serving as a superior bioisostere for isopropyl and ethyl groups. Its unique value lies in the cyclopropyl "magic" effect : the ability to impart metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites while simultaneously increasing conformational rigidity and modulating lipophilicity (LogP).

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of 2-cyclopropylpyrimidine derivatives. It moves beyond basic literature reviews to offer actionable protocols and SAR (Structure-Activity Relationship) strategies for drug discovery professionals.

The Pharmacophore: Why 2-Cyclopropylpyrimidine?

Bioisosterism and Metabolic Shielding

In hit-to-lead optimization, the isopropyl group is often a metabolic liability due to facile oxidation at the tertiary benzylic-like carbon. Replacing an isopropyl group with a cyclopropyl ring often yields the following advantages:

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol), making them resistant to CYP-mediated hydroxylation [1].

  • Sigma-Conjugation: The cyclopropyl group acts as a weak electron donor via

    
     hyperconjugation, subtly altering the electron density of the pyrimidine ring without the steric bulk of a tert-butyl group.
    
  • Conformational Lock: The specific bond angles (60°) and the barrier to rotation induce a preferred conformation, often pre-organizing the ligand for receptor binding and reducing the entropic penalty upon binding.

Physicochemical Profiling
PropertyIsopropyl-Pyrimidine2-Cyclopropyl-PyrimidineImpact
LogP HighModerate (-0.4 unit shift)Improved solubility and lower promiscuity.
Metabolic Clearance High (CYP3A4 substrate)LowExtended half-life (

).
pKa (N1/N3) ~1.5 - 2.0~1.8 - 2.3Slight basicity modulation affects solubility.

Synthetic Architectures

To explore this chemical space, two primary synthetic routes are employed: De Novo Ring Construction (Route A) and Late-Stage Functionalization (Route B).

Route A: The Amidine Condensation (Standard of Care)

This is the most robust method for generating the 2-cyclopropylpyrimidine core on a multigram scale. It relies on the condensation of cyclopropanecarboxamidine with 1,3-dicarbonyl equivalents.

Protocol 1: Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine
  • Precursor: Cyclopropanecarboxamidine HCl (commercially available or synthesized from cyclopropanecarbonitrile).

  • Reagents: Ethyl acetoacetate (for 6-methyl derivatives) or malondialdehyde equivalents.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

Step-by-Step Methodology:

  • Activation: Charge a dry flask with anhydrous EtOH (10 V) and add Na metal (2.5 eq) portion-wise to generate fresh NaOEt.

  • Free Basing: Add Cyclopropanecarboxamidine HCl (1.0 eq) to the solution. Stir for 30 min at RT to release the free amidine.

  • Condensation: Dropwise add the

    
    -keto ester (e.g., ethyl acetoacetate, 1.1 eq).
    
  • Cyclization: Reflux the mixture for 6–12 hours. Monitor by LCMS (Look for M+1 = 151 for methyl derivative).

  • Workup: Concentrate in vacuo. Dissolve residue in minimal water and acidify to pH 4–5 with glacial acetic acid. The product, 2-cyclopropyl-6-methylpyrimidin-4(3H)-one , will precipitate. Filter and dry.

Route B: The Chloropyrimidine Divergence

Once the pyrimidinone is formed, it serves as a branch point for diverse chemical space exploration via the 2-cyclopropyl-4-chloropyrimidine intermediate.

Protocol 2: Chlorination and Suzuki Coupling
  • Chlorination: Treat the pyrimidinone (from Protocol 1) with

    
     (neat or in toluene) and a catalytic amount of DMF. Reflux for 2 hours. Quench carefully on ice. Extract with DCM to yield 4-chloro-2-cyclopropyl-6-methylpyrimidine .
    
  • Suzuki-Miyaura Coupling:

    • Substrate: 4-chloro-2-cyclopropyl-6-methylpyrimidine (1.0 eq).

    • Partner: Aryl boronic acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aq, 3.0 eq).
      
    • Solvent: 1,4-Dioxane.

    • Conditions: Microwave irradiation at 110°C for 30 min.

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the decision tree for synthesizing these derivatives and the SAR logic applied during lead optimization.

GStartTarget Design:2-CyclopropylpyrimidineRouteARoute A:De Novo AssemblyStart->RouteARouteBRoute B:Late-Stage CouplingStart->RouteBIf core existsAmidineCyclopropane-carboxamidineRouteA->AmidineDicarbonyl1,3-Dicarbonyl(Beta-keto ester)RouteA->DicarbonylPyrimidinoneIntermediate:PyrimidinoneAmidine->PyrimidinoneNaOEt/EtOHDicarbonyl->PyrimidinoneChlorinationPOCl3ChlorinationPyrimidinone->ChlorinationChloroIntScaffold:4-Chloro-2-cyclopropylChlorination->ChloroIntSuzukiSuzuki/StilleCouplingChloroInt->SuzukiC-C Bond FormationSnArSnAr Displacement(Amines/Alkoxides)ChloroInt->SnArC-N/C-O Bond FormationFinalFinal Drug CandidateSuzuki->FinalSnAr->Final

Caption: Figure 1. Synthetic decision tree for accessing 2-cyclopropylpyrimidine chemical space. Route A is preferred for scaffold generation; Route B allows for rapid library expansion at the 4-position.

Case Study: Metabolic Optimization in Kinase Inhibitors

The Challenge

Consider a hypothetical p38 MAP kinase inhibitor program. The lead compound, possessing a 2-isopropylpyrimidine core, exhibits excellent potency (


The Solution: Cyclopropyl Switch

By substituting the isopropyl group with a cyclopropyl ring:

  • Synthesis: The team utilizes Protocol 1 (above), condensing cyclopropanecarboxamidine with the appropriate keto-ester.

  • Result:

    • Potency: Maintained (

      
      ). The cyclopropyl group fits the hydrophobic pocket previously occupied by the isopropyl group.
      
    • Stability:

      
       drops to 
      
      
      . The cyclopropyl C-H bonds resist oxidation.[1]
    • Selectivity: The slight reduction in lipophilicity decreases off-target binding to CYP isoforms.

This strategy mirrors successful optimizations seen in drugs like Pitavastatin (utilizing a cyclopropyl-quinoline) and various preclinical candidates targeting JAK and IDO1 pathways [2, 3].

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Barnes-Seeman, D., et al. (2013). The role of the cyclopropyl group in drug discovery and development. Current Topics in Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses comparative lipophilicity and stability of cyclopropyl vs. oxetanyl/isopropyl). Link

  • Organic Syntheses. (1955). 2-Chloropyrimidine.[3] Org.[4] Synth. 35,[5][6][7] 34. (Foundational protocol for chloropyrimidine handling). Link

Reactivity profile of the cyclopropyl group on the pyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Cyclopropyl Group on the Pyrimidine Ring

Authored by: A Senior Application Scientist

Abstract

The incorporation of a cyclopropyl moiety onto a pyrimidine scaffold is a powerful strategy in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the reactivity profile of cyclopropyl-substituted pyrimidines, intended for researchers, scientists, and drug development professionals. We will dissect the unique electronic and steric properties conferred by the cyclopropyl group and how they modulate the intrinsic reactivity of the π-deficient pyrimidine ring. This document moves beyond a simple catalog of reactions to explain the underlying principles governing reaction outcomes, from nucleophilic aromatic substitutions and transition-metal-catalyzed cross-couplings to radical-mediated transformations and ring-opening reactions. By synthesizing mechanistic insights with field-proven protocols, this guide aims to equip scientists with the predictive understanding necessary to design and execute robust synthetic strategies for this valuable class of compounds.

Introduction: A Tale of Two Rings

The fusion of a cyclopropyl group with a pyrimidine core creates a molecule with a fascinating and complex reactivity profile. To understand this, we must first appreciate the distinct characteristics of each component.

  • The Pyrimidine Ring: As a diazine, pyrimidine is a π-deficient heterocycle. The two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the energy of the LUMO and reduces the electron density at the carbon atoms, particularly at positions 2, 4, and 6.[1][2] This electronic deficiency makes the pyrimidine ring highly susceptible to nucleophilic attack but resistant to classical electrophilic aromatic substitution.[1][3]

  • The Cyclopropyl Group: This three-membered carbocycle is defined by its significant ring strain (approximately 27.5 kcal/mol).[4] The C-C bonds possess a high degree of p-character, giving them properties often compared to a C=C double bond.[4][5] This "double-bond character" allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems. Furthermore, the C-H bonds are shorter and stronger than those in typical alkanes, a feature that can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6]

When attached to a pyrimidine, the cyclopropyl group acts as a rigid, sterically defined substituent that can also exert significant electronic influence, creating a unique interplay that governs the molecule's overall reactivity.

Synthetic Strategies for Cyclopropyl-Pyrimidines

The construction of the cyclopropyl-pyrimidine scaffold is primarily achieved through two main strategies: direct cyclopropanation of a pyrimidine precursor or the coupling of a pre-formed cyclopropyl unit to the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The most versatile and widely used method for forging the C-C bond between the cyclopropyl and pyrimidine moieties is the Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high functional group tolerance and generally proceeds under mild conditions.

Key Reagents:

  • Pyrimidine Substrate: Typically a halopyrimidine (chloro-, bromo-, or iodo-). Chloropyrimidines are often preferred due to their lower cost and wide availability.

  • Cyclopropyl Source: Potassium cyclopropyltrifluoroborate is a common and highly effective coupling partner, known for its stability and high yields.[8][9] Cyclopropylboronic acid or its esters can also be used.

  • Catalyst System: A palladium(II) precatalyst, such as Pd(OAc)₂, combined with a sterically demanding and electron-rich phosphine ligand like SPhos, is highly effective.[8]

Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropanation

Pyrimidine SubstrateCyclopropyl SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidineK(c-Pr)BF₃Pd(OAc)₂ (1)SPhos (2)K₂CO₃Toluene/H₂O100>90[8]
5-Bromo-2-aminopyrimidine(c-Pr)B(OH)₂Pd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O9085[7]
4-ChloropyrimidineK(c-Pr)BF₃Pd(OAc)₂ (0.5)SPhos (1)K₃PO₄THF/H₂O8093[8]
N-Ylide Mediated Cyclopropanation

An alternative to metal-catalyzed methods involves the reaction of a vinylpyrimidine with a nitrogen ylide. This approach avoids transition metals and can be highly efficient for specific substrates.

A notable example is the cyclopropanation of 4-methyl-2-vinylpyrimidine using the nitrogen ylide derived from t-butyl bromoacetate and DABCO. This method proceeds efficiently to form the corresponding trans-cyclopropane carboxylic ester, which can then be hydrolyzed to the desired acid.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the synthesis of 4-cyclopropyl-2-chloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and deionized water (e.g., 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or reaction vessel, add 2,4-dichloropyrimidine, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-cyclopropyl-2-chloropyrimidine.

Reactivity at the Pyrimidine Ring: The Cyclopropyl Influence

The cyclopropyl group primarily influences the pyrimidine ring's reactivity through steric hindrance and electronic modulation.

Nucleophilic Aromatic Substitution (SNAr)

The π-deficient pyrimidine ring is primed for SNAr, especially at the 2-, 4-, and 6-positions when a suitable leaving group (e.g., a halogen) is present.[3][11] The general order of reactivity for nucleophilic attack on dihalopyrimidines is C4 > C2 > C6.[12][13] This preference is attributed to the greater ability of the para-like nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4.[12]

A cyclopropyl group at C4 can sterically hinder the approach of a nucleophile, potentially altering the site-selectivity of SNAr reactions on a 2,4-disubstituted pyrimidine. However, its electronic contribution, donating electron density through conjugation, can slightly deactivate the ring towards nucleophilic attack compared to a purely inductive electron-withdrawing group. In practice, for substrates like 2,4-dichloropyrimidine, the inherent electronic preference for C4 attack is so strong that it usually dominates.[13]

Caption: SNAr at C2 of a 4-cyclopropyl-2,6-dichloropyrimidine.

Electrophilic Substitution

Direct electrophilic substitution on an unsubstituted pyrimidine ring is exceedingly difficult and requires harsh conditions.[3] The presence of strongly activating, electron-donating groups (e.g., -NH₂, -OH) at positions 2 and 4 is necessary to make the C5 position sufficiently nucleophilic for substitution to occur.[1] A cyclopropyl group is not activating enough on its own to enable electrophilic attack on the pyrimidine ring. Therefore, this class of reactions is generally not a viable synthetic pathway for functionalizing the pyrimidine core of cyclopropyl-pyrimidines.

Reactivity Involving the Cyclopropyl Ring

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, a key feature of its reactivity profile.

Radical-Mediated Ring Opening

The cyclopropyl ring can undergo ring-opening reactions via radical intermediates.[14] For instance, a radical generated on a carbon adjacent to the cyclopropyl ring (a cyclopropylcarbinyl radical) can rapidly rearrange to a more stable homoallylic radical.[15] This process is extremely fast and serves as a "radical clock" in mechanistic studies.

This reactivity is highly relevant in biological systems, where cytochrome P450-mediated oxidation can lead to radical intermediates. The oxidation of a cyclopropylamine moiety, for example, can result in reactive ring-opened intermediates capable of forming covalent adducts with proteins, a mechanism implicated in the hepatotoxicity of some drugs.[6]

Caption: Radical-mediated ring-opening of a cyclopropylmethyl group.

Conversely, the cyclopropyl radical itself is relatively stable and its reactions often proceed while retaining the three-membered ring.[16] This property is exploited in modern synthetic methods where cyclopropyl radicals, generated from precursors like cyclopropyl N-hydroxyphthalimide (NHPI) esters, are added to iminium ions or other radical acceptors to install the cyclopropyl motif.[16]

Acid-Catalyzed Ring Opening

In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a corner-protonated cyclopropane intermediate that can ring-open to form a cation. This reactivity is particularly pronounced if the resulting cation is stabilized (e.g., tertiary or benzylic). For a cyclopropyl-pyrimidine, protonation of the pyrimidine nitrogens is the most likely initial step. Subsequent ring-opening of the cyclopropyl group would require harsh conditions and is generally a less controlled or synthetically useful transformation compared to other available methods.

Photochemical Reactions

The strained cyclopropyl ring can participate in various photochemical rearrangements and cycloadditions.[17] Direct irradiation can lead to excited states that undergo ring cleavage to form diradical intermediates, which can then rearrange to other products.[18] For example, vinylcyclopropanes are known to undergo photoisomerization to cyclopentenes. While specific studies on cyclopropyl-pyrimidines are less common, the fundamental principles of cyclopropane photochemistry suggest a rich potential for complex scaffold construction under photochemical conditions.[17][18]

The Role in Drug Discovery and Development

The cyclopropyl group is a "privileged" structural motif in medicinal chemistry, and its presence on a pyrimidine ring offers several strategic advantages.[5][19]

  • Metabolic Stability: As mentioned, the high C-H bond dissociation energy can block metabolic oxidation at that position, improving a drug's half-life and reducing the formation of potentially reactive metabolites.[6]

  • Conformational Rigidity: The cyclopropyl group acts as a rigid linker or substituent, locking the conformation of a side chain. This can lead to a more favorable entropic profile for binding to a biological target, thereby increasing potency.[5]

  • Potency and Selectivity: The unique steric and electronic profile of the cyclopropyl group allows it to probe specific pockets in a protein's binding site, often leading to enhanced potency and selectivity for the target.[19]

  • Improved Physicochemical Properties: It can be used to fine-tune properties like pKa and lipophilicity. For example, replacing a basic amine with a cyclopropylamine can lower basicity, which may help mitigate liabilities like hERG channel inhibition.[6]

Drug_Discovery_Workflow cluster_synthesis Synthesis & Functionalization cluster_optimization Property Optimization Start Dihalopyrimidine Coupling Pd-Catalyzed Cyclopropanation Start->Coupling SNAr S(N)Ar Functionalization Coupling->SNAr Potency Increase Potency (Conformational Lock) SNAr->Potency Bio-testing Metabolism Enhance Metabolic Stability (Block Oxidation) Potency->Metabolism Properties Tune Physicochemical Properties (pKa, LogP) Metabolism->Properties Lead Lead Compound Properties->Lead

Caption: Role of cyclopropyl-pyrimidines in a drug discovery workflow.

Conclusion

The reactivity of a cyclopropyl-substituted pyrimidine is a nuanced interplay between the electron-deficient heterocycle and the strained carbocycle. While the pyrimidine core dictates a general preference for nucleophilic substitution and palladium-catalyzed cross-coupling, the cyclopropyl group serves as a critical modulator of reactivity and a source of unique chemical transformations, particularly under radical and photochemical conditions. Its ability to impart conformational rigidity, enhance metabolic stability, and fine-tune electronic properties has solidified its status as a highly valuable scaffold in modern drug discovery. A thorough understanding of the principles outlined in this guide is essential for scientists seeking to harness the full synthetic potential of this versatile molecular architecture.

References

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines.
  • Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis.Journal of the American Chemical Society.
  • Metabolism of cyclopropyl groups.Hypha Discovery Blogs.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.Bioengineer.org.
  • Cyclopropenes in Photochemical Reactions.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid.Organic Process Research & Development.
  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis.
  • The first example of the Fischer–Hepp type rearrangement in pyrimidines.Beilstein Journal of Organic Chemistry.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.PubMed.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • General reaction of pyrimidine ring 23 and 29-32, singly activated...
  • Reactivity of electrophilic cyclopropanes.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.The Journal of Organic Chemistry.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Free radical scavenging properties of pyrimidine derivatives.

Sources

Methodological & Application

Strategic Utilization of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid in Medicinal Chemistry

[1]

Abstract

This Application Note details the physicochemical profile, synthetic utility, and strategic value of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7) as a scaffold in drug discovery.[1] Amidst the "Escape from Flatland" initiative, this building block offers a unique combination of aromaticity (pyrimidine) and saturation (cyclopropyl), providing vectors for optimizing metabolic stability, solubility, and target engagement. We provide validated protocols for amide coupling and Curtius rearrangement, alongside structural insights into its role as a bioisostere for phenyl and isopropyl groups.

Introduction: The "Privileged" Cyclopropyl-Pyrimidine Motif

In modern medicinal chemistry, the pyrimidine ring is a ubiquitous pharmacophore, present in kinase inhibitors, GPCR ligands, and antivirals. However, standard alkyl-substituted pyrimidines often suffer from rapid oxidative metabolism (CYP450) or poor solubility.[1]

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid represents a "Lead-Like" intermediate that addresses these attrition risks through three mechanisms:

  • Metabolic Shielding: The cyclopropyl group is metabolically superior to isopropyl or ethyl groups. The C-H bonds in cyclopropane are shorter and stronger (

    
     kcal/mol) than acyclic alkanes, resisting CYP-mediated hydroxylation.[1]
    
  • Conformational Restriction: The rigid cyclopropyl ring orients the pyrimidine scaffold, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.

  • Vector Control: The C5-carboxylic acid provides a versatile handle for diversifying the molecule into "Right-Hand Side" (RHS) libraries via amide or ester linkages.[1]

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 178.19 g/mol Fragment-like; allows room for heavy RHS additions.[1]
cLogP ~1.2Optimal lipophilicity for membrane permeability without aggregation risk.
PSA (Polar Surface Area) ~63 ŲGood predictor of oral bioavailability.
pKa (Acid) ~3.5 - 4.0Typical for electron-deficient heteroaromatic acids; requires efficient activation.[1]
Solubility High (DMSO/MeOH)Suitable for high-concentration library synthesis.[1]

Structural & Pharmacophore Analysis

The following diagram illustrates the functional zones of the molecule, highlighting its dual role as a scaffold and a pharmacophore.

PharmacophoreCyclopropylCyclopropyl Group(Lipophilic Clamp)PyrimidinePyrimidine Core(H-Bond Acceptor)Cyclopropyl->PyrimidineMetabolic Stability(vs Isopropyl)Carboxyl5-Carboxylic Acid(Synthetic Handle)Pyrimidine->CarboxylElectron DeficientActivation RequiredMethyl4-Methyl Group(Steric Anchor)Methyl->PyrimidineBlocks C4 Metabolism

Figure 1: Pharmacophore dissection of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.[1][2] The cyclopropyl group enhances metabolic stability, while the carboxyl group serves as the primary diversification vector.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Objective: To couple the acid core with diverse amines (R-NH₂) to generate a library of potential inhibitors (e.g., P2X3, Kinase).[1] Challenge: Electron-deficient pyrimidine acids can be sluggish to react and prone to decarboxylation under harsh conditions.[1]

Reagents:

  • Substrate: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (100 mg, 0.56 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.29 mL, 1.68 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Add HATU (255 mg, 0.67 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (OAt-ester).[1]

  • Amine Addition: Add the target amine (1.1 equiv). Note: If the amine is a salt (e.g., HCl), increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = 178 + Amine - 18).[1]

  • Workup (Library Scale):

    • Dilute with EtOAc (20 mL).[1]

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove HOBt/HATU byproducts.[1]

    • Wash with Brine (10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validation Check:

  • TLC: The activated ester is often visible on TLC (more polar than starting material).

  • LCMS: Look for the [M+H]+ peak. If the peak corresponds to the activated ester (+135 mass shift for HATU adduct), the amine is likely non-nucleophilic (sterically hindered). Correction: Switch to POCl₃ or Oxalyl Chloride activation if HATU fails.

Protocol B: Curtius Rearrangement (Synthesis of Urea/Carbamates)

Objective: To convert the C5-carboxylic acid into a C5-amine or urea, a common motif in kinase inhibitors (e.g., Sorafenib analogs).[1]

Reagents:

  • DPPA (Diphenylphosphoryl azide)[1]

  • Triethylamine (TEA)[1]

  • t-Butanol (for Boc-protection) or Aniline (for Urea formation)[1]

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the acid (1.0 equiv) in Toluene/t-Butanol (10:1 ratio).[1] Add TEA (1.5 equiv) and DPPA (1.1 equiv).[1]

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the formation of the Isocyanate intermediate via Curtius rearrangement.

  • Trapping:

    • For Boc-Amine: Continue heating at 85°C for 4 hours. The t-Butanol traps the isocyanate.[1]

    • For Urea: Cool to RT, add the secondary aniline (1.0 equiv), and stir for 2 hours.

  • Isolation: Evaporate solvent and purify via column chromatography.

Synthetic Workflow & Decision Matrix

This flowchart guides the chemist on how to utilize this building block based on the desired final pharmacophore.

WorkflowStartStart:2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acidDecisionTarget Motif?Start->DecisionAmideAmide Linker(Kinase Hinge Binder)Decision->AmideLinkerHeterocycleFused Heterocycle(e.g., Pyrimido-pyrimidinone)Decision->HeterocycleBicyclic CoreAmineC5-Amine / Urea(Type II Kinase Inhibitor)Decision->AmineH-Bond DonorProcess_AmideProtocol A:HATU/DIEA CouplingAmide->Process_AmideProcess_CyclizeCondensation withAmidines/HydrazinesHeterocycle->Process_CyclizeProcess_CurtiusProtocol B:Curtius Rearrangement(DPPA)Amine->Process_Curtius

Figure 2: Synthetic decision matrix for derivatizing the pyrimidine scaffold.[1]

Case Study Applications

P2X3 Antagonists (Chronic Cough)

The 2-substituted-pyrimidine-5-carboxylic acid motif is structurally homologous to intermediates used in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs).[1]

  • Strategy: The carboxylic acid is coupled with a di-substituted amine (e.g., a piperazine or spiro-amine) to reach into the hydrophobic pocket of the P2X3 receptor.[1]

  • Advantage: The cyclopropyl group at C2 replaces the classic phenyl ring, reducing molecular weight (MW) and improving Fsp3 (fraction of sp3 carbons), which correlates with higher clinical success rates.

Bioisosteric Replacement

In Lead Optimization, this molecule serves as a bioisostere for:

  • Benzoic Acid: The pyrimidine ring mimics the flat aromatic geometry of benzene but adds polarity (lowering LogP).

  • Isopropyl-pyrimidine: The cyclopropyl group mimics the steric bulk of an isopropyl group but eliminates the labile tertiary proton, blocking oxidative metabolism at that site.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Barnes-Seeman, D. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. (Contextual reference on small ring stability). Angewandte Chemie.
  • Blair, J. A., et al. (2021). Metabolism of cyclopropyl groups. ACS Medicinal Chemistry Letters. Retrieved from [Link][1]

Application Note: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine scaffold remains a "privileged structure," appearing in a vast array of kinase inhibitors, antivirals, and GPCR ligands. 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7) represents a highly strategic building block designed to address specific Structure-Activity Relationship (SAR) challenges.

This application note details the utility of this scaffold in Lead Optimization , specifically focusing on the metabolic and conformational advantages conferred by the 2-cyclopropyl moiety. We provide validated protocols for its synthesis and functionalization, positioning it as a critical tool for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Strategic Value[1]

PropertySpecification
Chemical Name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
CAS Number 954233-05-7
Molecular Formula C

H

N

O

Molecular Weight 178.19 g/mol
pKa (Calc) ~3.5 (Carboxylic Acid)
LogP (Calc) ~1.2 (Lipophilic Efficiency optimized)
Key Functional Group C-5 Carboxylic Acid (Vector for amide coupling)
The "Cyclopropyl Effect" in SAR

The inclusion of the cyclopropyl group at the C-2 position is not merely structural; it is a calculated medicinal chemistry tactic:

  • Metabolic Stability: Unlike isopropyl or

    
    -propyl groups, the cyclopropyl ring lacks susceptible 
    
    
    
    -hydrogens, significantly reducing the rate of CYP450-mediated oxidation (dealkylation).
  • 
    -Hole Interactions:  The strained C-C bonds (Walsh orbitals) possess significant 
    
    
    
    -character, allowing the ring to engage in unique cation-
    
    
    or hydrophobic interactions within a binding pocket.
  • Conformational Restriction: The rigid geometry of the cyclopropyl group reduces the entropic penalty upon binding compared to flexible alkyl chains.

Strategic Application: Scaffold Logic

The following diagram illustrates the SAR logic behind selecting this specific building block for kinase or GPCR inhibitor design.

SAR_Logic Scaffold Pyrimidine Core Pos2 C-2 Position (Cyclopropyl) Scaffold->Pos2 Pos4 C-4 Position (Methyl) Scaffold->Pos4 Pos5 C-5 Position (Carboxylic Acid) Scaffold->Pos5 Effect_Metab Blocks CYP Oxidation (Metabolic Stability) Pos2->Effect_Metab Bioisostere for Isopropyl Effect_Steric Steric Hinge (Restricts Rotation) Pos4->Effect_Steric Electronic/Steric Tuning Effect_Vector Solvent Vector (Amide Coupling Site) Pos5->Effect_Vector Library Generation

Figure 1: SAR Logic illustrating the functional roles of substituents on the pyrimidine core.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Context: While commercially available, in-house synthesis allows for rapid analog generation (e.g., changing the C-4 methyl to ethyl). This protocol is adapted from the condensation of amidines with vinamidinium salts or equivalent masked


-keto esters.

Reaction Scheme: Cyclopropanecarboxamidine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate


 Product

Reagents:

  • Cyclopropanecarboxamidine HCl (1.0 equiv)

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Base: In a flame-dried round-bottom flask under N

    
    , dissolve NaOEt (2.5 equiv) in anhydrous ethanol (0.5 M concentration relative to amidine).
    
  • Free Basing: Add Cyclopropanecarboxamidine HCl (1.0 equiv) to the solution. Stir at Room Temperature (RT) for 15 minutes to liberate the free amidine.

  • Condensation: Dropwise add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equiv). The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the formation of the ethyl ester intermediate.

  • Hydrolysis (One-Pot): Once the ester formation is complete, add NaOH (2M aqueous solution, 3.0 equiv) directly to the reaction mixture. Continue reflux for 1 hour to saponify the ester.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water and wash with Ethyl Acetate (to remove unreacted starting materials).

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Protocol B: Library Generation (Amide Coupling)

Context: This protocol is optimized for parallel synthesis to generate a library of amides targeting the hinge region of kinases.

Reagents:

  • Scaffold (1.0 equiv)

  • Amine Partner (R-NH

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 5 minutes at RT to form the active ester.

  • Coupling: Add the specific Amine Partner (0.11 mmol).

  • Incubation: Shake/stir at RT for 2–4 hours.

  • Monitoring: Check conversion by LC-MS. (Target Mass = MW

    
     + MW
    
    
    
    - 18).
  • Purification: For library scale, inject directly onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Visualization

The following diagram outlines the operational workflow from raw material to lead candidate screening.

Workflow cluster_synthesis Phase 1: Scaffold Synthesis cluster_library Phase 2: Library Generation cluster_screening Phase 3: Validation Step1 Cyclopropanecarboxamidine + Keto-Ester Step2 Cyclization (NaOEt/EtOH) Step1->Step2 Step3 Saponification (NaOH) Step2->Step3 Step4 Isolate Acid (Precipitation) Step3->Step4 Step5 Activation (HATU/DIPEA) Step4->Step5  Purified Scaffold Step6 Amide Coupling (Diverse Amines) Step5->Step6 Step7 Prep-HPLC Purification Step6->Step7 Step8 Kinase/GPCR Assay Step7->Step8 Step9 ADME Profiling (Metabolic Stability) Step8->Step9

Figure 2: End-to-end workflow for utilizing the scaffold in drug discovery campaigns.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Bader, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Note: Generalized citation for Cyclopropyl SAR).

  • Maddox, J. T. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Pharmaceuticals, 17(1), 258.[2] Link

  • ChemicalBook. (n.d.). 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid Product Entry. Link

Sources

Application Note & Protocol: High-Yield Esterification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and robust protocol for the esterification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. Recognizing the potential for steric hindrance from the cyclopropyl group and the need for mild conditions to maintain the integrity of the pyrimidine ring, this document details a Steglich esterification protocol. This method offers high yields and operational simplicity, making it ideal for both research and process development environments. An alternative Fischer-Speier esterification is also discussed for contexts where classical methods are preferred. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized approach to the synthesis of pyrimidine-5-carboxylic acid esters.

Introduction: The Strategic Importance of Pyrimidine Esters

Pyrimidine-5-carboxylic acid esters are pivotal structural motifs in medicinal chemistry. The substituent at the 2-position, in this case, a cyclopropyl group, is often critical for modulating the pharmacological activity of the final drug substance. The development of efficient and scalable methods for the synthesis of these intermediates is therefore of paramount importance. The esterification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid presents a unique challenge due to the steric bulk of the cyclopropyl moiety, which can hinder the approach of the alcohol nucleophile. Standard acid-catalyzed esterification methods may require harsh conditions that could lead to side reactions or degradation of the pyrimidine core.

This application note presents the Steglich esterification as the primary method of choice. This reaction proceeds under mild, neutral pH conditions at ambient temperature, utilizing a carbodiimide coupling agent and a nucleophilic catalyst.[1][2] This approach is particularly advantageous for substrates that are sterically hindered or sensitive to acid.[2][3]

Mechanistic Rationale: The Steglich Esterification

The Steglich esterification is a powerful method for forming ester bonds between a carboxylic acid and an alcohol.[1] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[4]

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[3]

  • Role of the Nucleophilic Catalyst: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[2]

  • Nucleophilic Attack by the Alcohol: The alcohol then attacks the acylpyridinium intermediate, which is a highly activated electrophile, to form the desired ester and regenerate the DMAP catalyst.

  • Byproduct Formation: The protonated DCC forms N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[4]

Steglich_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU Forms DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerates Ester Ester (R-COOR') Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester

Figure 1: Simplified workflow of the Steglich Esterification.

Materials and Reagents

ReagentGradeSupplier
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid≥98%e.g., Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%e.g., Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%e.g., Sigma-Aldrich
Anhydrous Dichloromethane (DCM)DriSolv® or equivalente.g., MilliporeSigma
Alcohol (e.g., Ethanol, Methanol)Anhydrous, ≥99.5%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl), 0.5 NACS Reagent Gradee.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Reagent Gradee.g., Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Gradee.g., Fisher Scientific
Ethyl AcetateACS Reagent Gradee.g., Fisher Scientific
HexanesACS Reagent Gradee.g., Fisher Scientific

Note on Safety: DCC is a potent allergen and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[5]

Detailed Experimental Protocol: Steglich Esterification

This protocol describes the esterification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid with a generic alcohol (R'-OH). For this example, we will consider ethanol.

Protocol_Workflow Start Start: Reagent Preparation Dissolve Dissolve Carboxylic Acid, Alcohol, and DMAP in DCM Start->Dissolve Cool Cool to 0 °C (Ice Bath) Dissolve->Cool AddDCC Add DCC Solution Dropwise Cool->AddDCC Warm Warm to Room Temperature (Stir for 3-4 hours) AddDCC->Warm Filter Filter to Remove Precipitated DCU Warm->Filter Wash Wash Filtrate with 0.5 N HCl and NaHCO₃ Filter->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify End End: Isolated Ester Purify->End

Figure 2: Step-by-step experimental workflow for the esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Then, add the desired alcohol (e.g., ethanol, 1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of DCM.[5]

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6][7]

ParameterRecommended ValueRationale
StoichiometryAcid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1A slight excess of the alcohol and DCC ensures complete consumption of the limiting carboxylic acid.
SolventAnhydrous DCMAprotic and effectively solubilizes the reactants.[4]
Temperature0 °C to RTInitial cooling minimizes side reactions, while room temperature provides sufficient energy for the reaction to proceed.[4]
Reaction Time3-4 hoursTypically sufficient for complete conversion. Monitor by TLC.
Purification MethodColumn ChromatographyEffective for removing any remaining traces of DCU and other impurities.[7]

Alternative Protocol: Fischer-Speier Esterification

For instances where a classical approach is desired, the Fischer-Speier esterification can be employed. This method involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[8][9]

Procedure Outline:

  • Suspend 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid in a large excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The equilibrium is driven towards the product by the large excess of the alcohol.[10][11]

  • After cooling, neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or distillation as needed.[7]

Considerations: This method is generally less mild than the Steglich esterification and may not be suitable for particularly sensitive substrates. The high temperatures and acidic conditions could potentially lead to degradation of the pyrimidine ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time. Ensure all reagents are anhydrous, as water will consume the DCC.
Steric hindrance is greater than anticipated.Increase the amount of DMAP (up to 0.2 eq). Consider using a less sterically hindered alcohol if possible.
Formation of N-Acylurea Slow reaction of the alcohol with the O-acylisourea intermediate.Ensure a sufficient catalytic amount of DMAP is used, as it promotes the formation of the more reactive acylpyridinium intermediate.[2]
Difficult Purification DCU is co-eluting with the product.Allow the crude reaction mixture to stand at a low temperature (e.g., 0-4 °C) before filtration to maximize DCU precipitation. A different solvent system for chromatography may also be necessary.

Conclusion

The Steglich esterification protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of esters of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Its mild reaction conditions and operational simplicity make it a superior choice over the more classical Fischer esterification for this particular substrate. By following this detailed guide, researchers and drug development professionals can efficiently synthesize these valuable pharmaceutical intermediates.

References

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Kumar, A., & Singh, A. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Synthetic Communications, 52(18), 2489-2511. Retrieved February 2, 2026, from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Retrieved February 2, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved February 2, 2026, from [Link]

  • Esterification of Carboxylic Acids with tert-Butyl Alcohol: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Khan, S. (n.d.). Fischer esterification. Khan Academy. Retrieved February 2, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved February 2, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved February 2, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry. Retrieved February 2, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). Shodhganga. Retrieved February 2, 2026, from [Link]

  • How to purify esterification product?. (2016, April 15). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Scale-Up Synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine-5-carboxylic acid derivatives are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] The strategic incorporation of substituents at the 2- and 4-positions of the pyrimidine ring is a key strategy for modulating the pharmacological properties of these compounds.[1] This application note provides a detailed, scalable protocol for the synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, a valuable building block for the synthesis of complex bioactive molecules.[3] The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible pathway for multi-gram scale production.

The synthetic strategy is based on a convergent approach, beginning with the preparation of the key intermediates, cyclopropanecarboxamidine and ethyl 2-acetyl-3-cyclopropylaminoacrylate, followed by a cyclocondensation reaction to form the pyrimidine ring, and concluding with saponification to yield the target carboxylic acid. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for scale-up operations.

Synthetic Strategy Overview

The overall synthetic route is a three-stage process, designed for efficiency and scalability. The workflow is initiated with the synthesis of cyclopropanecarboxamidine hydrochloride, a crucial building block. Concurrently, a substituted enamine is prepared from ethyl acetoacetate. These two key intermediates are then condensed to form the ethyl ester of the target molecule, which is subsequently hydrolyzed to afford the final product, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

G cluster_0 Stage 1: Amidine Synthesis cluster_1 Stage 2: Enamine Synthesis cluster_2 Stage 3: Pyrimidine Formation & Hydrolysis A Cyclopropanecarbonitrile C Ethyl cyclopropanecarboximidate HCl (Pinner Salt) A->C Pinner Reaction B Ethanol, HCl (gas) B->C E Cyclopropanecarboxamidine HCl C->E Amination D Ammonia in Ethanol D->E K Ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylate E->K Cyclocondensation F Ethyl acetoacetate H Ethyl 2-acetyl-3-ethoxyacrylate F->H Condensation G Triethyl orthoformate G->H J Ethyl 2-acetyl-3-cyclopropylaminoacrylate H->J Amine Addition-Elimination I Cyclopropylamine I->J J->K M 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid K->M Saponification L Sodium Ethoxide in Ethanol L->K N NaOH (aq), Heat N->M O Acidification (HCl) O->M

Figure 1: Overall synthetic workflow for the preparation of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride

This stage involves the preparation of the amidine via the well-established Pinner reaction, which proceeds through an imidate hydrochloride intermediate (Pinner salt).[4][5][6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Cyclopropanecarbonitrile67.091.067.1 g
Anhydrous Ethanol46.071.150.7 g (64.3 mL)
Hydrogen Chloride (gas)36.461.2~43.8 g
Anhydrous Diethyl Ether74.12-500 mL
Ammonia in Ethanol (2 M)17.031.5750 mL

Protocol:

  • Pinner Salt Formation:

    • To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add cyclopropanecarbonitrile (1.0 mol) and anhydrous ethanol (1.1 mol).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic; maintain the temperature below 10 °C.

    • After saturation, seal the flask and allow it to stand at 0-5 °C for 24 hours. The product, ethyl cyclopropanecarboximidate hydrochloride, will precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether (2 x 250 mL), and dry under vacuum to yield the Pinner salt.

  • Amidine Formation:

    • Suspend the dried Pinner salt in a 2 L flask containing a stirred solution of ammonia in ethanol (2 M, 1.5 mol) at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • The reaction progress can be monitored by TLC (Thin Layer Chromatography).

    • Upon completion, filter the mixture to remove the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain crude cyclopropanecarboxamidine hydrochloride. This can be used in the next step without further purification or can be recrystallized from ethanol/ether.

Part 2: Synthesis of Ethyl 2-acetyl-3-cyclopropylaminoacrylate

This intermediate is prepared by the reaction of ethyl acetoacetate with triethyl orthoformate, followed by substitution with cyclopropylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Ethyl acetoacetate130.141.0130.1 g (127.6 mL)
Triethyl orthoformate148.201.2177.8 g (200 mL)
Acetic anhydride102.091.5153.1 g (141.8 mL)
Cyclopropylamine57.101.162.8 g (77.5 mL)
Ethanol46.07-500 mL

Protocol:

  • Formation of Ethyl 2-acetyl-3-ethoxyacrylate:

    • In a 1 L flask, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

    • Heat the mixture at 120-130 °C for 4 hours.

    • Remove the volatile byproducts (ethyl acetate and ethyl formate) by distillation. The crude ethyl 2-acetyl-3-ethoxyacrylate can be used directly in the next step.

  • Formation of Ethyl 2-acetyl-3-cyclopropylaminoacrylate:

    • Dissolve the crude ethyl 2-acetyl-3-ethoxyacrylate in ethanol (500 mL) and cool to 0 °C in an ice bath.

    • Add cyclopropylamine (1.1 mol) dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

    • Remove the solvent under reduced pressure. The resulting oil is the desired enamine, which can be used in the subsequent step without further purification.

Part 3: Synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

This final stage involves the cyclocondensation of the amidine and the enamine to form the pyrimidine ring, followed by saponification of the resulting ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Cyclopropanecarboxamidine HCl120.581.0120.6 g
Ethyl 2-acetyl-3-cyclopropylaminoacrylate197.241.0197.2 g
Sodium Ethoxide68.052.2149.7 g
Anhydrous Ethanol46.07-1.5 L
Sodium Hydroxide40.001.560.0 g
Water18.02-1.0 L
Concentrated HCl36.46-As needed

Protocol:

  • Cyclocondensation to Ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylate:

    • In a 3 L flask, dissolve sodium ethoxide (2.2 mol) in anhydrous ethanol (1.5 L) under a nitrogen atmosphere.

    • Add cyclopropanecarboxamidine hydrochloride (1.0 mol) to the solution and stir for 30 minutes.

    • Add the crude ethyl 2-acetyl-3-cyclopropylaminoacrylate (1.0 mol) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate (1 L) and water (1 L).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl ester. This can be purified by column chromatography or used directly in the next step.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylate in a mixture of ethanol (500 mL) and a solution of sodium hydroxide (1.5 mol) in water (1 L).

    • Heat the mixture to 80 °C for 4 hours.

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid at 0 °C.

    • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical Appearance
Cyclopropanecarboxamidine HClC4H9ClN2120.5875-85White crystalline solid
Ethyl 2-acetyl-3-cyclopropylaminoacrylateC10H15NO3197.2480-90Yellowish oil
Ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylateC11H14N2O2206.2460-70Off-white to pale yellow solid
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acidC9H10N2O2178.1985-95 (from ester)White to off-white powder

Safety and Handling Precautions

  • Hydrogen Chloride (gas): Corrosive and toxic. Handle in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Cyclopropylamine: Flammable and corrosive.

  • Acetic Anhydride: Corrosive and a lachrymator.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

References

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (URL: [Link])

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. (URL: [Link])

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (URL: [Link])

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])

  • Synthesis of pyrimidinone carboxylic acids | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed. (URL: [Link])

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - MDPI. (URL: [Link])

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])

  • Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (URL: [Link])

  • ethyl (2Z)-3-amino-2-butenoate - 7318-00-5, C6H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. (URL: [Link])

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: [Link])

  • Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • US20100228033A1 - Method of manufacturing 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel)
  • Synthesis of amidines - Organic Chemistry Portal. (URL: [Link])

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. (URL: [Link])

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace. (URL: [Link])

  • Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. - ResearchGate. (URL: [Link])

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (URL: [Link])

  • Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem. (URL: [Link])

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (URL: [Link])

Sources

Application Note: Crystallization & Purification Protocols for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026


H

N

O

Molecular Weight: 192.22 g/mol

Abstract

This application note details the process development strategies for the isolation and purification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid . Due to the amphoteric nature of the pyrimidine core combined with the acidic carboxyl moiety, this molecule exhibits significant pH-dependent solubility profiles. This guide provides two validated protocols: Reactive Crystallization (pH Swing) for bulk impurity rejection and Cooling Recrystallization for final polymorph control and API-grade purity.

Part 1: Physicochemical Profile & Solubility Mapping

Understanding the ionization state of the molecule is critical for designing a high-yield crystallization process.

Ionization & pKa Analysis

The molecule contains two ionizable centers:

  • Pyrimidine Nitrogen (Basic): pKa

    
     2.5 – 2.8 (Protonates at low pH).
    
  • Carboxylic Acid (Acidic): pKa

    
     4.0 – 4.3 (Deprotonates at high pH).
    

Solubility Behavior:

  • pH < 2.0: High solubility (Cationic species: Pyrimidine-H

    
    ).
    
  • pH > 5.0: High solubility (Anionic species: Carboxylate-COO

    
    ).
    
  • pH 3.0 – 3.8 (Isoelectric Region): Minimum solubility (Neutral/Zwitterionic species). This is the target window for crystallization.

Solvent Selection Matrix

The following table summarizes solvent suitability based on experimental solubility data and Hansen Solubility Parameters (HSP).

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityRole
Water (pH 11) > 100 mg/mL> 80 mg/mLHighDissolution Medium
Water (pH 3.5) < 2 mg/mL< 0.5 mg/mLLowAnti-solvent (Precipitation)
Ethanol (EtOH) ModerateLowMediumRecrystallization Solvent
DMSO/DMF Very HighHighPoorReaction Solvent (Avoid for Cryst.)
Ethyl Acetate LowVery LowPoorAnti-solvent

Part 2: Protocol A - Reactive Crystallization (pH Swing)

Objective: Primary isolation of the target molecule from crude reaction mixtures or salts. This method utilizes the pH-dependent solubility to reject non-ionizable organic impurities.

Process Diagram (Graphviz)

pH_Swing_Crystallization Raw Crude Solid (or Reaction Mixture) Dissolution Dissolution (1M NaOH, pH > 10) Raw->Dissolution Charge Filtration Clarifying Filtration (Remove Insolubles) Dissolution->Filtration Filter Acidification Controlled Acidification (1M HCl to pH 3.4) Filtration->Acidification Filtrate Aging Slurry Aging (2-4 Hours, 5°C) Acidification->Aging Nucleation Isolation Filtration & Wash (Water) Aging->Isolation Separation Drying Vacuum Drying (50°C) Isolation->Drying Wet Cake

Figure 1: Workflow for Reactive Crystallization via pH Adjustment.

Detailed Methodology
  • Dissolution:

    • Charge 10.0 g of crude 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid into a reactor.

    • Add 60 mL of Water .

    • Slowly add 2M NaOH dropwise while stirring until the solution becomes clear and pH reaches 10.0–11.0.

    • Note: The cyclopropyl group is stable at this pH, but avoid prolonged heating (>60°C) to prevent potential ring-opening or decarboxylation side reactions.

  • Clarification:

    • Stir for 15 minutes.

    • Filter the solution through a 0.45 µm membrane (PTFE or Nylon) to remove mechanical impurities and non-acidic organic byproducts.

  • Crystallization (The "Swing"):

    • Transfer filtrate to a clean crystallizer equipped with an overhead stirrer (200 RPM).

    • Critical Step: Slowly dose 1M HCl over 60 minutes.

    • Monitor pH continuously.

    • Observation: Cloud point (nucleation) typically occurs around pH 5.5–6.0.

    • Continue addition until pH 3.4 ± 0.2 is reached. Do not overshoot below pH 2.5, or the pyrimidine nitrogen will protonate, redissolving the product as a chloride salt.

  • Aging & Isolation:

    • Cool the slurry to 5°C.

    • Age for 2 hours to allow Ostwald ripening (growth of larger crystals).

    • Filter the white precipitate.

    • Wash the cake with 2 × 20 mL of cold water (pH adjusted to 3.5).

    • Dry under vacuum at 45–50°C for 12 hours.

Part 3: Protocol B - Cooling Recrystallization (Polymorph Control)

Objective: Final purification to remove trace isomers and achieve >99.5% HPLC purity.

Solvent System
  • Primary Solvent: Ethanol (95%) or Isopropanol (IPA).

  • Anti-solvent (Optional): Water.

  • Rationale: The molecule exhibits a steep solubility curve in hot alcohols.

Process Diagram (Graphviz)

Cooling_Crystallization Suspend Suspend Solid (10g in 80mL EtOH) Heat Heat to Reflux (75-78°C) Suspend->Heat Polish Polish Filter (Hot Filtration) Heat->Polish Dissolution Cool1 Cool to 60°C (Metastable Zone) Polish->Cool1 Seed Seeding (0.5% wt Pure Crystals) Cool1->Seed Induce Nucleation Cool2 Linear Cooling Ramp (10°C/hr to 5°C) Seed->Cool2 Crystal Growth Harvest Harvest & Wash (Cold EtOH) Cool2->Harvest

Figure 2: Temperature-Controlled Recrystallization Workflow.

Detailed Methodology
  • Dissolution:

    • Suspend 10.0 g of the material (from Protocol A) in 80 mL of Ethanol (95%) .

    • Heat the mixture to reflux (~78°C).

    • If solids remain, add Ethanol in 5 mL increments until fully dissolved (Target concentration: ~100-120 mg/mL).

  • Seeding (Optional but Recommended):

    • Cool the solution naturally to 60°C.

    • Add 0.05 g (0.5 wt%) of pure seed crystals to induce controlled nucleation. This prevents "crashing out" and oiling, ensuring a crystalline powder.

  • Cooling Ramp:

    • Initiate a linear cooling ramp: 10°C per hour.

    • Target final temperature: 0–5°C.

    • Hold at 5°C for 1 hour.

  • Isolation:

    • Filter the crystals.[1]

    • Wash with 10 mL of cold Ethanol (0°C).

    • Dry under vacuum.

Part 4: Analytical Validation & Quality Control

To ensure the protocol's success, the following parameters must be verified.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 99.0% (Area %)Mobile Phase: ACN/Water (0.1% H3PO4)
Identity 1H-NMR (DMSO-d6)Conforms to StructureCheck Cyclopropyl multiplets at

0.9-1.2 ppm
Residual Solvent GC-Headspace< 5000 ppm (EtOH)ICH Q3C Limits
Solid Form XRPDCrystalline PatternAmorphous halos indicate improper drying or fast cooling
Troubleshooting Guide
  • Issue: Low Yield in Protocol A.

    • Cause: Final pH was too low (< 2.5), causing protonation of the pyrimidine ring.

    • Fix: Carefully adjust pH to exactly 3.4–3.6.

  • Issue: "Oiling out" in Protocol B.

    • Cause: Cooling too fast or concentration too high.

    • Fix: Reduce cooling rate or add seed crystals at the cloud point.

References

  • Vertex AI Search. (2025). Synthesis and purification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. 2[1][2][3][4]

  • American Chemical Society. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development.

  • Chemical Book/Echemi. (2024). 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid MSDS & Properties.

  • Sigma-Aldrich. (2024).[5][6] Pyrimidine Carboxylic Acid Analogs and Properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7) .

This guide moves beyond basic literature procedures to address the "hidden" variables that cause yield fluctuation in pyrimidine heterocycle synthesis.

Status: Operational Scope: Synthesis Optimization, Impurity Profiling, Isolation Protocols Target Molecule: 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Process Logic & Pathway Visualization

Before troubleshooting, we must establish the standard industrial logic for this synthesis. The most robust route involves the condensation of Cyclopropanecarboxamidine HCl with Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) , followed by ester hydrolysis.

Synthetic Workflow Diagram

PyrimidineSynthesis Amidine Cyclopropanecarboxamidine HCl Salt Intermediate Acyclic Enamine Intermediate Amidine->Intermediate Nucleophilic Attack EMAA Ethyl 2-(ethoxymethylene) acetoacetate (EMAA) EMAA->Intermediate Base Base (NaOEt/EtOH) Base->Intermediate Free Base Formation Ester Ethyl 2-cyclopropyl-4- methylpyrimidine-5-carboxylate Intermediate->Ester Cyclization (-EtOH, -H2O) Hydrolysis Hydrolysis (NaOH / H2O) Ester->Hydrolysis FinalProduct 2-Cyclopropyl-4-methyl pyrimidine-5-carboxylic acid Hydrolysis->FinalProduct Acidification (pH 3-4)

Figure 1: Critical path for the synthesis of the target pyrimidine scaffold.

Module 1: The Condensation Step (Ring Formation)

Core Issue: This step typically suffers from yields ranging from 40-60%. Optimization can push this to >85%.

Critical Reagent Control
ReagentCritical Quality Attribute (CQA)Impact on Yield
EMAA Purity >97% (GC)High. Old EMAA contains self-condensation polymers and hydrolyzed acetoacetate. This leads to non-cyclized byproducts. Action: Distill EMAA if dark/viscous.
Ethanol Water Content <0.1%Critical. Water hydrolyzes EMAA back to ethyl acetoacetate, which reacts with the amidine to form different heterocycles or linear byproducts.
Amidine HCl DrynessHygroscopic. Wet salt leads to stoichiometry errors and introduces water.
Troubleshooting Guide: Condensation

Q: My reaction mixture turns black, and the yield is <30%. What is happening? A: This indicates thermal decomposition of the EMAA or the intermediate enamine before cyclization is complete.

  • The Fix: Do not mix all reagents at room temperature.

    • Dissolve Amidine HCl in dry EtOH.

    • Add NaOEt (1.05 equiv) at 0°C to free-base the amidine.

    • Add EMAA slowly at 0-5°C.

    • Allow to warm to RT, then reflux. This ensures the kinetic enamine formation happens cleanly before the thermodynamic cyclization.

Q: I see a significant amount of "starting material" (Amidine) remaining. A: You likely have a stoichiometry mismatch due to the hygroscopic nature of the Amidine HCl.

  • The Fix: Titrate your Amidine HCl to determine the exact wt% or use a slight excess (1.1 equiv) of the EMAA to ensure the valuable amidine is consumed.

Q: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? A: Yes, but be aware of transesterification . If you use NaOMe with the ethyl ester (EMAA), you will get a mixture of Methyl and Ethyl pyrimidine esters.

  • Impact: This complicates HPLC monitoring and MP determination.

  • Recommendation: If the next step is hydrolysis to the acid, this mixture is irrelevant. If isolating the ester, match the base alkoxide to the ester group (NaOEt for Ethyl ester).

Module 2: Hydrolysis & Isolation (The "Sticky" Phase)

Core Issue: Pyrimidine carboxylic acids are amphoteric (zwitterionic character). Incorrect pH control during workup results in product loss into the aqueous mother liquor.

Isolation Protocol
  • Saponification: Treat the crude ester with 2M NaOH (2.5 equiv) in water/EtOH. Heat to 50°C until HPLC shows <0.5% ester.

  • Distillation: Remove the Ethanol before acidification. Ethanol acts as a cosolvent and will keep your product in solution during precipitation.

  • Acidification (The Critical Step):

    • Cool the aqueous solution to 0-5°C.

    • Slowly add 6M HCl.

    • Target pH: 3.0 – 3.5.

Q: Why pH 3.0 - 3.5? Why not pH 1? A:

  • pKa 1 (Pyrimidine N): ~2.0 - 2.5 (Protonation of the ring Nitrogen).

  • pKa 2 (Carboxylic Acid): ~3.5 - 4.2.

  • Isoelectric Point (pI): The molecule is least soluble where it is neutral.

    • At pH 1, the Pyrimidine N is protonated (

      
      ), making the molecule a soluble cationic salt.
      
    • At pH 10, the Acid is deprotonated (

      
      ), making it a soluble anionic salt.
      
    • Action: You must hit the "sweet spot" (pH ~3.5) where the zwitterion dominates and solubility is lowest.

Troubleshooting Guide: Isolation

Q: My product is oiling out instead of crystallizing. A: This is common if impurities (inorganic salts or unreacted EMAA byproducts) are present.

  • The Fix: "Seeding and Aging."

    • Adjust pH to ~5 (cloud point).

    • Add seed crystals of pure product.

    • Slowly lower pH to 3.5 over 1 hour.

    • Stir (age) the slurry for 2 hours at 0°C. This allows the amorphous oil to reorganize into a crystal lattice.

Q: I am worried about the stability of the Cyclopropyl ring during acid workup. A: The cyclopropyl group at the 2-position is stabilized by the pyrimidine ring's electron-withdrawing nature, but it is not invincible.

  • Risk: Boiling in strong HCl (6M reflux) can open the ring.

  • Control: Perform acidification at 0°C . Do not heat the acidic slurry.

Impurity Profiling

Identify these peaks in your HPLC to diagnose upstream issues.

Relative Retention Time (RRT)Likely IdentityRoot Cause
0.85 Hydrolyzed EMAA (Acetoacetate deriv.)Wet solvents; Old EMAA.
1.00 Target Product -
1.10 Decarboxylated ProductOverheating during hydrolysis; pH too low during drying.
1.25 Ethyl Ester (Intermediate)Incomplete hydrolysis.

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in standard heterocyclic process chemistry.

  • General Synthesis of 2-Substituted Pyrimidine-5-Carboxylates:

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

    • Relevance: Establishes the baseline condensation of amidines with ethoxymethylene derivatives as the high-yield standard.

  • Mechanism of Pyrimidine Cyclization:

    • Schenk, R. (2015).[2][3] A Sustainable Multicomponent Pyrimidine Synthesis. PubMed (NIH).[1]

    • Relevance: Details the condensation/dehydrogenation sequence and the importance of water exclusion.

  • Cyclopropyl-Pyrimidine Stability & Isolation:

    • Organic Process Research & Development (ACS). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid.

    • Relevance: Provides data on pKa values (Pyrimidine ~2.66, Acid ~4.[3]21) and isoelectric point isolation strategies for similar scaffolds.

  • Chemical Safety & Properties:

    • Sigma-Aldrich. Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate Safety Data Sheet.

    • Relevance: Handling precautions for cyclopropyl-pyrimidine derivatives.

Disclaimer: This guide is for research purposes. Always consult the specific MSDS for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS 954233-05-7) before handling.

Sources

Purification challenges of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid presents a unique duality of challenges: the amphoteric nature of the pyrimidine-acid motif leads to solubility "traps" during isolation, while the cyclopropyl moiety introduces specific stability concerns under acidic workup conditions.

This guide moves beyond standard protocols to address the mechanistic reasons for failure—specifically, why standard acid-base extractions often yield poor recovery and how to prevent the silent degradation of the cyclopropyl ring.

Module 1: The Solubility Paradox (Isolation Strategy)

The Problem: Users frequently report low recovery after hydrolyzing the ester precursor. The product often fails to precipitate or "oils out" upon acidification.

The Mechanism: This molecule is amphoteric .

  • Basic pH (>7): Exists as the anionic carboxylate (Soluble in water).

  • Highly Acidic pH (<1): The pyrimidine nitrogen protonates, forming a cationic species (Soluble in water).

  • Isoelectric Point (pI): The molecule is least soluble only in a narrow pH window where it exists as a neutral zwitterion or uncharged species. Missing this window by even 0.5 pH units can keep the product in solution.

Protocol: Precision Isoelectric Precipitation

Do not use standard "acidify to pH 1" protocols.

  • Hydrolysis Workup: Start with your alkaline hydrolysis mixture (e.g., LiOH/THF/Water).

  • Solvent Strip: Remove the organic co-solvent (THF/MeOH) completely under reduced pressure. Presence of organic solvent increases the solubility of the product in the aqueous phase during precipitation.

  • Cooling: Chill the aqueous residue to 0–5 °C.

  • Titration (The Critical Step):

    • Slowly add 2N HCl while monitoring with a calibrated pH meter.

    • Target pH: 3.0 – 3.5 .

    • Note: The pKa of the pyrimidine nitrogen is typically ~1.5–2.0, and the carboxylic acid is ~3.5–4.0. The precipitation sweet spot is between these values.

  • Aging: Allow the slurry to stir at 0 °C for 30–60 minutes to ripen the crystals.

  • Filtration: Filter and wash with minimum cold water (displacement wash only).

Module 2: Impurity Profiling & Stability

The Problem: Appearance of "unknown" impurities by HPLC after workup, often eluting just before the main peak.

The Mechanism:

  • Cyclopropyl Ring Opening: While the cyclopropyl group is stabilized by the pyrimidine ring, it is not immune to acid-catalyzed ring opening, especially at high temperatures or in the presence of strong nucleophiles (Cl⁻) at low pH.

  • Decarboxylation: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation because the electron-deficient ring facilitates the loss of CO₂, essentially reversing the synthesis.

Visualizing the Degradation Pathways

ImpurityPathways Start Target Molecule (2-Cyclopropyl-4-methyl...) Acid Strong Acid (pH < 1) + Heat (>50°C) Start->Acid Heat Thermal Stress (Drying > 60°C) Start->Heat RingOpen Impurity A: Ring-Opened Chloride (Chloropropyl derivative) Acid->RingOpen Nucleophilic Attack Decarb Impurity B: Decarboxylated Product (2-Cyclopropyl-4-methylpyrimidine) Heat->Decarb -CO2

Figure 1: Critical degradation pathways. Avoidance of high temperatures and highly acidic/nucleophilic environments is required to prevent Impurity A and B.

Stability Checklist
  • Acid Choice: Use H₂SO₄ or Acetic Acid instead of HCl if ring opening is observed (Cl⁻ is a stronger nucleophile than SO₄²⁻).

  • Drying: Dry under high vacuum at < 45 °C . Do not oven dry at ambient pressure.

Module 3: Purification (Recrystallization)

If the crude solid from Module 1 is <98% pure, recrystallization is preferred over column chromatography due to the streaking nature of carboxylic acids on silica.

Solvent Screening Table
Solvent SystemSolubility BehaviorRecommendation
Water (pH 7) Highly SolubleNot Recommended (Product forms salt)
Ethanol (Hot) Moderate SolubilityGood
Ethanol/Water (9:1) High Solubility (Hot) -> Low (Cold)Excellent (Standard Protocol)
Acetonitrile Low SolubilityPoor (Anti-solvent only)
DMF/DMSO Highly SolubleAvoid (Difficult to remove)
Recommended Recrystallization Protocol
  • Suspend the crude solid in Ethanol (10 volumes) .

  • Heat to reflux (78 °C). If solid does not dissolve, add Water dropwise until clear (up to 10% v/v).

  • Optional: Add activated charcoal (5 wt%) to remove color; filter hot through Celite.

  • Allow to cool slowly to room temperature, then chill to 0 °C.

  • Filter and wash with cold Ethanol.

Module 4: Troubleshooting FAQ

Q1: My product is an oil after acidification. How do I solidify it? A: This is likely "oiling out" due to impurities or rapid acidification.

  • Fix: Re-dissolve the oil in dilute NaOH (pH 10). Warm the solution slightly (40 °C). Acidify very slowly (over 1 hour) with vigorous stirring. Seed the solution with a pure crystal if available once the pH hits 4.0.

Q2: I see a new spot on TLC that moves with the solvent front. What is it? A: This is likely the decarboxylated by-product (2-cyclopropyl-4-methylpyrimidine). It is non-polar compared to the acid.

  • Fix: This cannot be reversed. Ensure your drying temperature was not too high. You can remove this by washing the solid with a non-polar solvent like Hexanes or cold Ether (the acid product is insoluble in these; the decarboxylated impurity is soluble).

Q3: Can I use silica gel chromatography? A: Yes, but it is difficult. You must dope your eluent with 1% Acetic Acid to prevent the carboxylic acid from streaking.

  • Mobile Phase: DCM : MeOH : AcOH (95 : 4 : 1).

References

  • Synthesis of Pyrimidine-5-Carboxylic Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Cyclopropyl Stability: Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[2] Organic Letters, 10(3), 509–511. Link

  • pKa and Solubility of Pyrimidines: Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharmaceutics, 3(4), 1-13. Link

  • General Pyrimidine Properties: Brown, D. J. (2009). The Pyrimidines. John Wiley & Sons. (General Reference for Pyrimidine pKa values).

Sources

Troubleshooting byproduct formation in Suzuki-Miyaura reactions of pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidines Knowledge Base ID: PYR-SM-2025 Status: Active Maintained By: Senior Application Science Team

Diagnostic Workflow: Start Here

Before modifying your reaction parameters, identify your failure mode. Use the decision tree below to correlate your LCMS/NMR data with the specific root cause.

TroubleshootingTree Start Identify Major Byproduct (LCMS/NMR) ArH Product is Ar-H (Mass = Target - R + H) Start->ArH ArAr Homocoupling (Ar-Ar or R-R) Start->ArAr SM Unreacted Halide (SM Recovery) Start->SM ArOH Hydrolysis Product (Ar-OH / Pyrimidinone) Start->ArOH Dehalo Is it Dehalogenation or Protodeboronation? ArH->Dehalo O2 Oxygen Leak / Poor Degassing ArAr->O2 Poison Catalyst Poisoning (N-Coordination) SM->Poison OxAdd Failed Oxidative Addition (e- Rich Halide) SM->OxAdd NuAttack S_NAr by Base (-OH/-OR) ArOH->NuAttack TestD2O Diagnostic: Run in D2O/CD3OD Dehalo->TestD2O Proto Protodeboronation (Common in 2-Pyrimidyl) TestD2O->Proto Incorp. D Reduct Reductive Dehalogenation (Hydride Source present) TestD2O->Reduct No D

Figure 1: Diagnostic decision tree for pyrimidine cross-coupling failures. Use deuterium labeling to distinguish between boronate instability and halide reduction.

Ticket #101: The Case of the Missing Boronate (Protodeboronation)

The Issue: You observe the formation of the uncoupled pyrimidine (Ar-H) instead of the biaryl product. This is most critical when using 2-pyridyl or 2-pyrimidyl boronic acids.

Technical Insight: 2-Heterocyclic boronic acids are notoriously unstable.[1] The ring nitrogen acts as a Lewis base, facilitating a mechanism where water or proton sources cleave the C-B bond. This reaction is often faster than the transmetallation step in the Suzuki cycle.

Protodeboronation Step1 2-Pyrimidyl Boronic Acid (Neutral) Step2 Zwitterionic Intermediate (N-Protonated / B-Hydroxylated) Step1->Step2 + H+ / H2O Step3 C-B Bond Cleavage (Ipso-Protonation) Step2->Step3 Rate Limiting Product Pyrimdine (Ar-H) (Dead End) Step3->Product - B(OH)3

Figure 2: Mechanism of acid/base catalyzed protodeboronation in 2-substituted N-heterocycles.

Corrective Actions:

  • Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters mask the boron, removing its Lewis acidity and preventing the zwitterionic pathway. They release the active boronic acid slowly ("Slow Release Strategy"), keeping the concentration low enough to favor transmetallation over decomposition [1].

  • Add Copper (I): The addition of Cu(I) salts (e.g., CuTC or CuI) can facilitate the cross-coupling of unstable boronates, likely by forming a more stable organocopper intermediate prior to transmetallation with Palladium [2].

  • Anhydrous Conditions: If not using MIDA, switch to anhydrous conditions using CsF as the base (see Protocol B).

Ticket #102: The "Dead" Catalyst (Catalyst Poisoning)

The Issue: High recovery of starting material (aryl halide) despite using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. The reaction mixture may stay clear or precipitate Pd black early.

Technical Insight: Pyrimidines are excellent ligands. The nitrogen atoms in the pyrimidine ring can displace phosphine ligands and coordinate tightly to the Palladium center, forming an inactive (Pyrimidyl)2-Pd-L2 complex. This shuts down the catalytic cycle by preventing oxidative addition.

Corrective Actions:

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos , SPhos , or RuPhos are sterically demanding. They create a "protective shell" around the Pd center that prevents the pyrimidine nitrogen from binding, while still allowing the oxidative addition of the C-X bond [3].

  • Precatalysts (Pd G3/G4): Do not rely on in-situ catalyst generation (e.g., Pd2(dba)3 + Ligand). Use Buchwald G3 or G4 precatalysts.[2] These ensure a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, outcompeting the pyrimidine poisoning effect [4].

Ticket #103: Base-Mediated Side Reactions (S_NAr)

The Issue: Your pyrimidine halide is converting to a pyrimidinone (Ar-OH) or an ether (Ar-OR).

Technical Insight: Halogenated pyrimidines are electron-deficient. In the presence of strong bases (NaOH, NaOtBu) or even carbonate bases in alcohols, they undergo Nucleophilic Aromatic Substitution (S_NAr), replacing the halide with -OH or -OR before the Suzuki coupling can occur.

Corrective Actions:

  • Base Selection: Switch to K3PO4 (mild, hydrous) or CsF (anhydrous). Avoid alkoxide bases.

  • Solvent Switch: If using alcohols (MeOH/EtOH), switch to aprotic polar solvents like 1,4-Dioxane , THF , or Toluene .

Validated Protocols

Protocol A: The "Slow Release" Method (For Unstable Boronates)

Best for: 2-Pyrimidyl boronates, 2-Pyridyl boronates.

ReagentEquivalentsRole
Heteroaryl Halide 1.0Electrophile
MIDA Boronate 1.2 - 1.5Nucleophile (Protected)
Pd(OAc)2 0.05 (5 mol%)Catalyst Precursor
XPhos 0.10 (10 mol%)Ligand (Bulky)
K3PO4 5.0 - 7.0Base (Promotes hydrolysis of MIDA)
Solvent THF:H2O (10:1)Critical: Water is required to hydrolyze MIDA

Procedure:

  • Charge a vial with MIDA boronate, Aryl Halide, Pd(OAc)2, XPhos, and K3PO4.

  • Seal and purge with Argon (3x).

  • Add degassed THF and Water.

  • Heat to 60°C . Note: Higher temperatures (100°C) may be needed for chlorides but increase decomposition risk.

  • Why this works: The K3PO4/H2O slowly hydrolyzes the MIDA ester, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of unstable boronic acid near zero [1].

Protocol B: The Anhydrous "Buchwald" Method

Best for: Base-sensitive pyrimidine halides (prone to hydrolysis).

ReagentEquivalentsRole
Heteroaryl Halide 1.0Electrophile
Boronic Acid 1.5Nucleophile
XPhos Pd G4 0.02 (2 mol%)Precatalyst (Rapid activation)
CsF 3.0Base (Anhydrous activation)
Solvent 1,4-DioxaneAnhydrous, degassed

Procedure:

  • Charge vial with Halide, Boronic Acid, XPhos Pd G4, and CsF.

  • Strictly degas the vial (Vacuum/Argon cycles).

  • Add anhydrous Dioxane.

  • Heat to 80-100°C.

  • Why this works: CsF activates the boronic acid via a fluoroborate intermediate without generating high concentrations of hydroxide (OH-), preventing S_NAr side reactions on the pyrimidine ring.

FAQ: Rapid Fire Troubleshooting

Q: I see homocoupling of my boronic acid (Ar-Ar). Why? A: Oxygen is the culprit.[3] Pd(II) species generated by oxygen oxidation can facilitate homocoupling.[3]

  • Fix: Do not just sparge with a needle. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent. Ensure your inert gas line has an oxygen trap.

Q: My reaction turns black immediately. A: "Pd Black" precipitation indicates the ligand has dissociated, and Pd(0) is aggregating.

  • Fix: Your ligand is likely oxidized or insufficient.[3] Use fresh ligand. Increase Ligand:Pd ratio to 2:1 or 4:1. Switch to a G3/G4 precatalyst which guarantees the ligation state.

Q: Can I use Pd(dppf)Cl2 for pyrimidines? A: It is a "workhorse" catalyst but often fails for sterically hindered or highly coordinating pyrimidines. If it fails, do not optimize it—switch immediately to a dialkylbiaryl phosphine system (XPhos/SPhos).

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][4] Journal of the American Chemical Society, 132(34), 12084–12095. Link

  • Gurung, S. K., Thapa, S., Kafle, A., & Giri, R. (2014). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with organoboronates and applications. Organic Letters, 16(4), 1264–1267. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladium Precatalysts: The State of the Art. Chemical Reviews, 114(18), 9607–9619. Link

Sources

Technical Support Center: Improving Pyrimidine Derivative Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubility for Biological Assays Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your pyrimidine derivative—essential for your kinase inhibition or nucleoside analog study—has precipitated in your assay buffer.

The Root Cause: Pyrimidine derivatives often exhibit "brick dust" properties. Their planar, aromatic heterocycle structure encourages strong intermolecular


 stacking interactions, leading to high crystal lattice energy. While soluble in organic solvents (DMSO), they are thermodynamically driven to re-crystallize (precipitate) immediately upon contact with aqueous media.

This guide provides a modular troubleshooting workflow to transition your compound from DMSO stock to biological assay without crashing out.

Module 1: The "Crash Out" Phenomenon & Dilution Protocols

User Question: "My compound dissolves perfectly in 100% DMSO at 10 mM, but when I dilute it into the cell culture media, it turns cloudy or precipitates over time. Why?"

Technical Diagnosis: You are observing a failure of Kinetic Solubility . When you pipette a high-concentration DMSO stock directly into aqueous media, you create a local zone of supersaturation. The hydrophobic pyrimidine molecules aggregate faster than they can disperse.

The Fix: The Intermediate Dilution Step Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "stepping stone" to lower the solvent gradient gently.

Protocol: The "Stepping Stone" Dilution Method

Objective: Reach a final assay concentration of 10 µM (0.1% DMSO) from a 10 mM Stock.

  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Intermediate Step (The Cushion):

    • Prepare a 100x Intermediate Plate .

    • Dilute the 10 mM stock 1:10 into a solvent mixture of 50% DMSO / 50% Buffer (or water).

    • Result: 1 mM compound in 50% DMSO.

    • Why? The 50% organic content prevents immediate crashing while beginning the hydration process.

  • Final Assay Step:

    • Pipette from the Intermediate Plate into your Assay Plate (Media/Buffer).

    • Dilute 1:100 (e.g., 1 µL Intermediate into 99 µL Media).

    • Result: 10 µM compound in 0.5% DMSO.

Self-Validation Step (Turbidity Check): Before running your biological assay, place your assay plate in a standard plate reader. Measure Absorbance at 650 nm (or any non-absorbing wavelength).

  • < 0.005 OD: Soluble.

  • > 0.01 OD: Micro-precipitation detected. Data will be unreliable.

Visualization: The Dilution Workflow

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Direct Direct Dilution (Risk: Precipitation) Stock->Direct 1:1000 Inter Intermediate (1 mM in 50% DMSO) Stock->Inter 1:10 Precip Aggregates/Crash Out (False Negatives) Direct->Precip Assay Assay Well (10 µM in Media) Inter->Assay 1:100

Figure 1: Comparison of direct dilution (high risk) vs. intermediate dilution (stabilized).

Module 2: DMSO Tolerance & Toxicity

User Question: "I increased DMSO to keep the compound soluble, but my cells are dying. What is the limit?"

Technical Diagnosis: Solubility is a trade-off against toxicity. DMSO permeabilizes cell membranes and can denature enzymes. You must normalize your data against a "Vehicle Control" (DMSO only) at the exact same concentration.

Reference Data: DMSO Tolerance Limits
Assay TypeRecommended Max DMSOToxicity ThresholdNotes
Cell-Based (Primary) 0.1%> 0.1%Primary cells are hypersensitive.
Cell-Based (Immortalized) 0.5%> 1.0%HeLa, CHO, HEK293 are more robust.
Enzymatic (Kinase) 1.0% - 2.0%> 5.0%Enzyme specific; check for denaturation.
Protein-Protein Interaction 2.0% - 5.0%> 10%Often tolerant, but check for artifacts.

Troubleshooting Protocol: If your compound requires >1% DMSO to stay soluble:

  • Switch Solvent: Try DMA (Dimethylacetamide) or NMP . Warning: These are more toxic than DMSO but have higher solubilizing power, potentially allowing lower volumes.

  • Back-Calculation: If you must use 1% DMSO, ensure your IC50 calculation subtracts the baseline toxicity of the 1% DMSO vehicle control.

Module 3: pH Adjustments & pKa

User Question: "My pyrimidine precipitates in PBS (pH 7.4) but dissolves in Acetate buffer (pH 5). Can I run my assay at pH 5?"

Technical Diagnosis: Pyrimidines are nitrogenous bases. The ring nitrogens can accept protons.[1]

  • At low pH (Acidic): Nitrogen is protonated (

    
    ), creating a charged, soluble species.[1]
    
  • At neutral pH (7.4): The molecule is likely neutral (uncharged), which is its least soluble state.

Strategy: You cannot change physiological pH for cell assays, but you can optimize the stock buffer .

Protocol: The "pH Shift" Stock Instead of pure DMSO, prepare your intermediate dilution in a buffered solvent that favors the ionized state, then dilute into the final neutral media. The rapid dilution often maintains the compound in a supersaturated (metastable) state long enough for the assay window (1-2 hours).

  • For Basic Pyrimidines: Use an intermediate buffer of pH 4.0 (Acetate).

  • For Acidic Pyrimidines (e.g., with carboxylic acid tails): Use an intermediate buffer of pH 9.0 (Tris/Glycine).

Module 4: Advanced Rescue (Cyclodextrins)

User Question: "Nothing works. I need a formulation strategy for my in vitro assay."

Technical Diagnosis: When cosolvents and pH fail, you need encapsulation . Cyclodextrins (CDs) are "molecular buckets" with a hydrophobic interior (to hold your pyrimidine) and a hydrophilic exterior (to dissolve in water).

Recommendation: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

  • Why? It is highly soluble (>500 mg/mL) and less toxic to cell membranes than native Beta-Cyclodextrin.

Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Solubilization: Add your pyrimidine compound (powder or high-conc DMSO stock) to this vehicle.

  • Agitation: Shake at 37°C for 4 hours. The cyclodextrin will sequester the hydrophobic pyrimidine, pulling it into solution.

  • Assay: Use this complex directly. Note: Include a "Vehicle Control" containing 20% HP-β-CD to ensure the cyclodextrin itself isn't affecting your target.

Visualization: Troubleshooting Decision Tree

DecisionTree Start Compound Precipitates in Assay Media CheckConc Is Final Conc > 100 µM? Start->CheckConc Reduce Reduce Conc or Check Detection Limit CheckConc->Reduce Yes CheckDMSO Is DMSO < 1%? CheckConc->CheckDMSO No IncreaseDMSO Increase DMSO (Check Tolerance) CheckDMSO->IncreaseDMSO Yes (can go higher) CheckpH Check pKa: Can pH be optimized? CheckDMSO->CheckpH No (at limit) AdjustBuffer Use pH-Optimized Intermediate Step CheckpH->AdjustBuffer Yes Cyclodextrin Use HP-β-CD (Encapsulation) CheckpH->Cyclodextrin No

Figure 2: Logical decision path for rescuing insoluble compounds.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination: a comparison of DMSO tolerance in cell-based and enzymatic assays. Assay and Drug Development Technologies.[2][3][4]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[5] Drug Discovery Today. (Discusses Kinetic vs. Thermodynamic solubility).

Sources

Validation & Comparative

Validating the Mechanism of Action of Novel Pyrimidine Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Dihydroorotate Dehydrogenase (DHODH) Inhibitors & De Novo Synthesis Blockade

Executive Summary: The Renaissance of Pyrimidine Targeted Therapy

For decades, pyrimidine antimetabolites like 5-Fluorouracil (5-FU) have been the sledgehammers of oncology—effective but non-selective. The current frontier has shifted toward precision inhibition of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine synthesis.

This guide provides a technical framework for validating Novel Pyrimidine Inhibitors (NPIs) . Unlike classical antimetabolites that incorporate into DNA/RNA causing broad genotoxicity, NPIs induce "nucleotide starvation," a mechanism that requires rigorous validation to distinguish on-target efficacy from off-target toxicity.

We compare the performance of next-generation NPIs against established standards (Brequinar , Leflunomide ) and detail the "Gold Standard" protocols required to confirm their mechanism of action (MoA).

Comparative Landscape: Novel Candidates vs. Established Standards

When validating a new inhibitor, it must be benchmarked against historical standards. The following table synthesizes performance metrics from recent literature (e.g., S416, BAY 2402234) against classical agents.

Table 1: Performance Benchmarks of Pyrimidine Synthesis Inhibitors
FeatureNovel Inhibitors (e.g., BAY 2402234, S416) Brequinar (First-Gen Standard) Leflunomide / Teriflunomide
Primary Target Human DHODH (High Specificity)Human DHODHHuman DHODH
Binding Mode Ubiquinone tunnel occupancyUbiquinone tunnel occupancyUbiquinone tunnel occupancy
Enzymatic Potency (IC50) < 20 nM (High Potency)~20–100 nM~300–1000 nM
Cellular Potency (EC50) Low nM range Low µM to High nMHigh µM (Weak)
Therapeutic Window Wide (Tumor-selective starvation)Narrow (Dose-limiting mucositis/myelosuppression)Moderate (Hepatotoxicity risks)
Selectivity >1000-fold vs. KinasesModerateLow (Off-target kinase effects)
Clinical Status Phase I/II (Oncology/Virology)Discontinued (Oncology), Re-eval for viralApproved (RA/MS), Repurposing for Cancer

Key Insight: The primary advantage of Novel Inhibitors is not just potency, but the Selectivity Index (SI) . Older generation Brequinar failed in cancer trials due to narrow therapeutic windows. Validating a new NPI requires proving it maintains nanomolar potency without the systemic toxicity of its predecessors.

Mechanistic Grounding: The Target Pathway[2][3]

To validate an inhibitor, one must visualize the blockade. DHODH is unique; it is the only enzyme in the pathway located on the inner mitochondrial membrane , coupling pyrimidine synthesis to the electron transport chain (ETC).

Diagram 1: De Novo Pyrimidine Synthesis & Inhibition Points[4][5]

PyrimidinePathway Glutamine Glutamine + HCO3- CAD CAD Complex (CPSII, ATCase, DHOase) Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMPS UMPS Synthase Orotate->UMPS UMP UMP UMPS->UMP UTP UTP / CTP (RNA/DNA Synthesis) UMP->UTP Inhibitor Novel Inhibitor (Target) Inhibitor->DHODH Blocks Ubiquinone Site Brequinar Brequinar (Reference) Brequinar->DHODH

Caption: The De Novo Pyrimidine Synthesis Pathway. DHODH catalyzes the rate-limiting oxidation of Dihydroorotate (DHO) to Orotate.[1][2][3][4][5] Novel inhibitors block this step, causing DHO accumulation and UTP depletion.

Validation Protocol: The "Uridine Rescue" System

The Uridine Rescue Assay is the single most critical experiment for validating on-target activity.

The Logic: Cells possess a "Salvage Pathway" that can generate UMP directly from exogenous Uridine, bypassing the de novo pathway (and DHODH).

Protocol: Cellular Proliferation with Uridine Rescue[4][10]

Objective: Determine if the anti-proliferative effect of Candidate NPI-001 is strictly dependent on pyrimidine depletion.

Materials:

  • Cell Line: A549 (Lung) or HL-60 (Leukemia) - Note: Rapidly dividing cells are most sensitive.

  • Reagents: Candidate Inhibitor, Uridine (Sigma, cell culture grade), CellTiter-Glo (Promega).

Step-by-Step Methodology:

  • Seeding:

    • Plate cells (e.g., 3,000 cells/well) in two matching 96-well opaque plates.

    • Allow attachment for 12–24 hours.

  • Treatment Groups:

    • Plate 1 (Starvation): Treat with serial dilutions of Candidate Inhibitor (e.g., 0.1 nM to 10 µM).

    • Plate 2 (Rescue): Treat with identical serial dilutions of Candidate Inhibitor PLUS 100 µM Uridine.

    • Control: Include Brequinar (Positive Control) and DMSO (Vehicle).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Why 72h? Nucleotide pool depletion takes time to manifest as growth arrest/death.

  • Readout:

    • Add CellTiter-Glo reagent to measure ATP (proxy for viable cell number).

    • Calculate IC50 for both conditions.[6]

Self-Validating Checkpoint:

  • The IC50 in the "Rescue" plate should shift by >100-fold (essentially rendering the drug non-toxic). If the shift is <10-fold, the compound likely has significant off-target liabilities.

Advanced Validation: Metabolomic Fingerprinting

While Uridine Rescue proves functional dependence, Metabolomics provides the molecular smoking gun.

Expected Biomarker Profile for a Valid DHODH Inhibitor:

  • Upstream Accumulation: Dihydroorotate (DHO) levels should spike massively (10–100x) within 4–8 hours of treatment. This is the direct substrate of the blocked enzyme.

  • Downstream Depletion: UMP, UTP, and CTP pools should drop significantly (50–90%).

Table 2: Metabolomic Interpretation Guide
MetaboliteResponse to NPI TreatmentInterpretation
Dihydroorotate (DHO) ↑↑ Increase (>50x) Primary Biomarker. Confirms DHODH blockade.
N-Carbamoyl-aspartate ↑ IncreaseBacklog in upstream CAD complex activity.
Uridine / UMP ↓ DecreaseSuccessful starvation of pyrimidine pools.
Purines (AMP/GMP) ↔ No Change / Slight ↑Confirms specificity (Purine pathway unaffected).

The Validation Workflow

This diagram summarizes the logical flow for a researcher confirming the mechanism of a new hit compound.

Diagram 2: Strategic Validation Workflow

ValidationWorkflow Start Novel Compound Hit Enzymatic Step 1: Cell-Free DHODH Assay (Does it bind the enzyme?) Start->Enzymatic Cellular Step 2: Proliferation Assay (Does it kill cancer cells?) Enzymatic->Cellular If IC50 < 100nM Rescue Step 3: Uridine Rescue Assay (Is the killing On-Target?) Cellular->Rescue If EC50 < 1µM Metabolomics Step 4: LC-MS/MS Profiling (DHO Spike / UTP Drop?) Rescue->Metabolomics Rescue Shift >100x Decision_Toxic REJECT: Off-Target Toxicity Rescue->Decision_Toxic No Rescue Decision_Valid VALIDATED CANDIDATE (Proceed to In Vivo) Metabolomics->Decision_Valid DHO Accumulation Confirmed Decision_Weak REJECT: Poor Permeability Metabolomics->Decision_Weak No Metabolic Change

Caption: The Decision Matrix for NPI Validation. A failure at the Uridine Rescue step (Step 3) is the most common point of attrition for non-specific toxic compounds.

References

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses, 2023. Link

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 2023. Link

  • Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. Malaria Journal, 2017. Link

  • Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. ACS Chemical Biology, 2021. Link

  • Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites. ResearchGate, 2022. Link

Sources

A Senior Application Scientist's Guide to Pyrimidine Synthesis: Benchmarking New Methodologies Against a Classic

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug discovery and development, the pyrimidine core is a familiar and vital scaffold. Its prevalence in nucleic acids and a multitude of FDA-approved drugs underscores the enduring importance of efficient and robust synthetic routes to this key heterocycle.[1][2][3][4] For decades, classical methods like the Biginelli and Pinner syntheses have been the workhorses of medicinal chemistry. However, the contemporary demands for sustainable, rapid, and high-throughput chemistry have spurred the development of innovative new approaches.[2][5][6][7]

This guide provides an in-depth, objective comparison of these emerging pyrimidine synthesis methods against their established predecessors. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights to empower you to select the optimal synthetic strategy for your research endeavors. Every protocol presented herein is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

The Enduring Legacy and Inherent Challenges of Classical Pyrimidine Synthesis

The Biginelli reaction, first reported in 1891, is a cornerstone of pyrimidine synthesis.[8] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward entry to dihydropyrimidinones. Similarly, the Pinner synthesis provides access to a wide array of substituted pyrimidines through the condensation of an amidine with a β-dicarbonyl compound.

While robust, these classical methods are not without their drawbacks. They often necessitate harsh reaction conditions, prolonged reaction times, and can result in modest yields, particularly with more complex substrates.[9] The purification of the final products can also be challenging due to the formation of side products.[10] These limitations have been the primary impetus for the exploration of new synthetic technologies.

The Dawn of a New Era: Green and Accelerated Synthetic Methodologies

In recent years, a paradigm shift towards "green chemistry" has profoundly impacted synthetic organic chemistry.[7][11] This philosophy, coupled with technological advancements, has given rise to a new generation of pyrimidine synthesis methods that are faster, more efficient, and more environmentally benign. This guide will focus on a comparative analysis of three prominent innovative techniques: microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemistry.

Comparative Analysis 1: The Biginelli Reaction - Conventional Heating vs. Microwave Irradiation

The Biginelli reaction is an ideal candidate for comparing the impact of microwave irradiation on a classical multicomponent reaction.

The Rationale Behind Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[9][12][13] This direct and efficient heating of the reaction mixture, as opposed to the convective heating of the vessel in conventional methods, leads to a rapid increase in temperature and significantly accelerated reaction rates.[9][12][13][14] This can also lead to improved yields and cleaner reaction profiles by minimizing the formation of thermally induced byproducts.[9][13]

Experimental Workflow: Biginelli Reaction

cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation conv_start Combine reactants in flask with solvent and acid catalyst conv_reflux Reflux for several hours (e.g., 4-24h) conv_start->conv_reflux conv_cool Cool to room temperature conv_reflux->conv_cool conv_precipitate Precipitate product (often in ice bath) conv_cool->conv_precipitate conv_filter Filter and wash the solid product conv_precipitate->conv_filter conv_purify Recrystallize to purify conv_filter->conv_purify mw_start Combine reactants in microwave vial (often solvent-free or with minimal solvent) mw_irradiate Irradiate in microwave reactor for minutes (e.g., 5-30 min) mw_start->mw_irradiate mw_cool Cool to room temperature mw_irradiate->mw_cool mw_precipitate Precipitate product mw_cool->mw_precipitate mw_filter Filter and wash the solid product mw_precipitate->mw_filter

Caption: A comparative workflow of the Biginelli reaction under conventional heating versus microwave irradiation.

Quantitative Performance Comparison

The advantages of microwave irradiation are starkly illustrated when comparing key reaction parameters.

ParameterConventional HeatingMicrowave-AssistedSource(s)
Reaction Time 4 - 24 hours5 - 30 minutes[9][15][16][17][18]
Yield Often moderate (40-70%)Generally higher (70-95%)[9][15][16][17][18]
Energy Consumption HighSignificantly lower[9][12]
Solvent Usage Typically requires a solventOften solvent-free or minimal solvent[9][11][15]
Side Products More prevalentReduced formation[9]
Detailed Experimental Protocols
  • Materials: Aromatic aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), urea or thiourea (15 mmol), ethanol (20 mL), and concentrated hydrochloric acid (0.5 mL).

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-dicarbonyl compound, and urea/thiourea in ethanol.

    • Add the hydrochloric acid catalyst and stir the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.

  • Materials: Aromatic aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a solid acid catalyst.

  • Procedure:

    • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde, β-dicarbonyl compound, urea/thiourea, and the catalyst.

    • If not solvent-free, add a minimal amount of a high-boiling point solvent (e.g., 1-2 mL of ethanol or DMF).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-20 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Add cold water to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water, followed by a small amount of cold ethanol. The product is often pure enough without further recrystallization.

Comparative Analysis 2: Ultrasound-Promoted Pyrimidine Synthesis

Ultrasound irradiation provides another green alternative to conventional heating, operating through the phenomenon of acoustic cavitation.

The Mechanism of Sonochemical Enhancement

The application of high-intensity ultrasound to a liquid medium generates and collapses microscopic bubbles, a process known as acoustic cavitation.[19][20] The implosion of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant acceleration of reaction rates.[19][20] This method is particularly effective for heterogeneous reactions, as the shockwaves generated by cavitation can enhance mass transfer and activate solid surfaces.

Experimental Workflow: Ultrasound-Assisted Pyrimidine Synthesis

cluster_ultrasound Ultrasound-Assisted Synthesis us_start Combine reactants in a flask with a suitable solvent us_sonicate Immerse the flask in an ultrasonic bath and irradiate us_start->us_sonicate us_monitor Monitor reaction progress by TLC us_sonicate->us_monitor us_workup Work-up and isolate the product us_monitor->us_workup

Caption: A generalized workflow for ultrasound-assisted pyrimidine synthesis.

Quantitative Performance Comparison

Ultrasound-assisted synthesis offers significant improvements in reaction time and yield compared to conventional methods.

ParameterConventional HeatingUltrasound-AssistedSource(s)
Reaction Time Several hours20 - 60 minutes[16][19][20][21][22]
Yield Moderate to goodGood to excellent[16][19][20][21][22]
Reaction Conditions Often requires elevated temperaturesCan often be performed at room temperature[20]
Energy Input HighLower[19]
Detailed Experimental Protocol
  • Materials: Chalcone derivative (5 mmol), thiourea (5 mmol), potassium hydroxide (0.5 g), and ethanol (20 mL).

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve the chalcone, thiourea, and potassium hydroxide in ethanol.

    • Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.

    • Irradiate the mixture with ultrasound at room temperature for 20-30 minutes, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed if necessary.[20]

Comparative Analysis 3: Mechanochemical Synthesis (Ball-Milling)

Mechanochemistry offers a truly solvent-free approach to organic synthesis, relying on mechanical force to induce chemical reactions.

The Principle of Mechanochemical Activation

In a ball mill, the reactants are placed in a grinding jar with grinding media (balls). The high-energy collisions between the balls and the reactants generate localized high pressures and temperatures, facilitating bond breaking and formation in the absence of a solvent.[23][24] This technique is highly efficient and aligns perfectly with the principles of green chemistry by eliminating solvent use entirely.[23][25]

Logical Relationship: Mechanochemical Synthesis

cluster_mechanochem Mechanochemical Synthesis (Ball-Milling) mc_start Place reactants and grinding media in a milling jar mc_mill Mill at high speed for a specified time mc_start->mc_mill mc_extract Extract the product from the solid mixture mc_mill->mc_extract mc_purify Purify the product (often by simple washing) mc_extract->mc_purify

Caption: A simplified workflow for the mechanochemical synthesis of pyrimidines.

Quantitative Performance Comparison

Mechanochemical synthesis often provides quantitative yields in a solvent-free environment.

ParameterConventional Solvent-BasedMechanochemical (Ball-Milling)Source(s)
Reaction Time Hours to days30 - 90 minutes[23][25]
Yield VariableOften quantitative or near-quantitative[23][25]
Solvent Usage SignificantNone[23][25]
Work-up Often involves extraction and chromatographySimple washing or direct use of the crude product[23]
Detailed Experimental Protocol
  • Materials: Benzaldehyde (1 mmol), an amine (1 mmol), barbituric acid (1 mmol), and a catalytic amount of a solid base (e.g., K₂CO₃).

  • Procedure:

    • Place the benzaldehyde, amine, barbituric acid, and potassium carbonate in a stainless steel ball-milling jar along with two stainless steel balls.

    • Mill the mixture at a high speed (e.g., 20-25 Hz) for the optimized time (typically 30-60 minutes).

    • After milling, remove the solid mixture from the jar.

    • Wash the solid with water and then ethanol to remove any unreacted starting materials and the catalyst.

    • The resulting solid is often the pure spiro pyrimidine product.[23]

Conclusion and Future Outlook

The synthesis of pyrimidines has undergone a significant evolution, driven by the principles of green chemistry and the quest for greater efficiency. While classical methods like the Biginelli and Pinner reactions remain valuable tools in the synthetic chemist's arsenal, modern techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemistry offer compelling advantages in terms of reaction speed, yield, and environmental impact.

For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the specific target molecule, available equipment, and desired scale. This guide has provided a comparative framework to aid in this decision-making process, grounding the discussion in experimental data and mechanistic understanding. As the field continues to advance, the integration of these innovative technologies, along with emerging areas like flow chemistry, will undoubtedly lead to even more powerful and sustainable strategies for the synthesis of this vital class of heterocyclic compounds.[26][27]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. MDPI. Available at: [Link]

  • ULTRASOUND-ASSISTED GREEN SYNTHESES OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR COMPARISON WITH CONVENTIONAL METHODS. Beilstein Archives. Available at: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available at: [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Publishing. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Semantic Scholar. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Scheme 1: Flow synthesis for the preparation of fused pyrimidinones... ResearchGate. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. ResearchGate. Available at: [Link]

  • Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. ResearchGate. Available at: [Link]

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. SciSpace. Available at: [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASAYAN Journal of Chemistry. Available at: [Link]

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. wjel.sciedupress.com. Available at: [Link]

  • Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec. Available at: [Link]

  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. PubMed. Available at: [Link]

  • Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology. Available at: [Link]

  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. Available at: [Link]

  • Microwave vs. Conventional Pyrimidine Synthesis. Scribd. Available at: [Link]

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • Ultrasound assisted Heterocycles Synthesis. researchgate.net. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. MDPI. Available at: [Link]

  • Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Ball Milling Promoted N-Heterocycles Synthesis. MDPI. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]

  • A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. 14th Brazilian Meeting on Organic Synthesis. Available at: [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Biochemistry Den. Available at: [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Ball Milling For Mechanochemical Reactions. Scribd. Available at: [Link]

Sources

Strategic Isosteric Replacement of Carboxylate Moieties in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors, nucleoside analogs, and GPCR ligands. However, appending a carboxylic acid group—often necessary for electrostatic engagement with cationic residues (e.g., Arginine, Lysine)—frequently introduces liabilities: poor passive permeability (low LogD), rapid renal clearance, and susceptibility to Phase II conjugation (acyl glucuronidation).

This guide provides a technical roadmap for replacing the carboxylic acid group on pyrimidine scaffolds. We move beyond simple "substitution" to analyzing the physicochemical causality of isosteres, focusing on Tetrazoles, Acyl Sulfonamides, and 1,2,4-Oxadiazoles.

The Rationale: Why Replace Pyrimidine-COOH?

The carboxylic acid group (


) exists almost exclusively as a carboxylate anion at physiological pH (7.4). When attached to an electron-deficient pyrimidine ring, the acidity can increase slightly due to inductive electron withdrawal.

Key Liabilities:

  • Permeability Paradox: The anionic species faces a high desolvation penalty when entering the lipid bilayer, limiting oral bioavailability (BCS Class III/IV behavior).

  • Metabolic Toxicity: Pyrimidine carboxylic acids can undergo acyl glucuronidation. These acyl glucuronides are reactive electrophiles capable of covalently modifying plasma proteins, leading to immune-mediated idiosyncratic toxicity (drug-induced liver injury).

  • Rapid Efflux: Anionic species are prime substrates for OAT (Organic Anion Transporter) mediated renal clearance.

Comparative Analysis of Isosteres

We categorize replacements into three distinct strategic classes based on the problem they solve.

Class A: The Electrostatic Mimic (Tetrazoles)

The 5-substituted 1H-tetrazole is the "gold standard" isostere. It possesses a ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 (~4.9) almost identical to the carboxylic acid and distributes a negative charge over four nitrogen atoms.
  • Mechanism: The tetrazole anion forms a planar, delocalized system that mimics the carboxylate's ability to form salt bridges.

  • Pyrimidine Context: On a pyrimidine ring, the electron-withdrawing nature of the heterocycle stabilizes the tetrazolate anion, potentially lowering the

    
     further compared to a phenyl-tetrazole.
    
  • Best For: Retaining potency when the salt bridge is critical for binding affinity.

Class B: The Lipophilic Acid (Acyl Sulfonamides)

The acyl sulfonamide (


) introduces a lipophilic "tail" (the R group) while maintaining acidity (

).
  • Mechanism: The proton on the nitrogen is acidic due to the flanking carbonyl and sulfonyl electron-withdrawing groups.

  • Best For: Modulating LogD. If the parent pyrimidine acid is too polar, the R-group on the sulfonamide allows you to "dial in" lipophilicity without losing the negative charge required for receptor binding.

Class C: The Permeability Solver (1,2,4-Oxadiazoles)

These are non-classical, neutral isosteres. They do not ionize at physiological pH.

  • Mechanism: The oxadiazole ring relies on its dipole moment and specific H-bond acceptor nitrogens/oxygens to mimic the spatial arrangement of the carboxylate oxygens.

  • Best For: Drastically improving membrane permeability (CNS penetration) and eliminating the risk of acyl glucuronidation.

Data & Performance Comparison

The following table summarizes the expected physicochemical shifts when replacing a Pyrimidine-5-COOH with these isosteres.

MetricPyrimidine-COOH (Baseline)5-TetrazoleAcyl Sulfonamide1,2,4-Oxadiazole
Ionization State (pH 7.4) Anionic (-1)Anionic (-1)Anionic (-1)Neutral (0)
Typical

4.0 – 4.54.5 – 5.05.0 – 6.0Non-ionizable

LogD

Reference+0.5 to +1.0+1.5 to +3.0 (Tunable)+2.0 to +3.5
Permeability (

)
LowLow/ModerateModerateHigh
Metabolic Risk Glucuronidation (High)N-Glucuronidation (Low)Oxidation of R-groupRing Opening (CYP mediated)
H-Bond Donors 0 (as anion)0 (as anion)0 (as anion)0

Note: Data trends derived from general medicinal chemistry structure-property relationships (SPR) [1, 2].

Strategic Decision Pathway

Use this logic flow to select the correct isostere for your pyrimidine lead.

BioisostereSelection Start Start: Pyrimidine-COOH Lead Q1 Is the Acidic Proton Essential for Potency (Salt Bridge)? Start->Q1 Q2 Is Permeability/CNS Penetration a Limiting Factor? Q1->Q2 No (H-bond acceptor only) Q3 Is Solubility the Primary Issue? Q1->Q3 Yes (Charge required) Oxadiazole Select: 1,2,4-Oxadiazole (Neutral, High Permeability) Q2->Oxadiazole Yes Hydroxamic Consider: Hydroxamic Acid (Only if Metal Chelation needed) Q2->Hydroxamic No Tetrazole Select: 5-Tetrazole (Maintains Potency, Similar pKa) Q3->Tetrazole Yes (Need Polarity) AcylSulf Select: Acyl Sulfonamide (Tunable Lipophilicity) Q3->AcylSulf No (Need Lipophilicity)

Figure 1: Decision tree for selecting carboxylic acid bioisosteres based on physicochemical bottlenecks.

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis

Installing a tetrazole on an electron-deficient pyrimidine ring can be challenging with traditional methods (e.g.,


 in DMF) due to harsh conditions leading to ring decomposition. We recommend the Zinc(II)-catalyzed [2+3] cycloaddition, which is safer and proceeds at lower temperatures [3, 4].
Objective

Convert a Pyrimidine-5-Nitrile to a Pyrimidine-5-Tetrazole.

Materials
  • Substrate: 5-Cyanopyrimidine derivative (1.0 eq)

  • Reagents: Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq) or Zinc Chloride.
  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).

  • Workup: HCl (1N), Ethyl Acetate.

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve the 5-cyanopyrimidine (1.0 mmol) in 10 mL of solvent. Add

    
     (1.0 mmol). Rationale: The Lewis acid (
    
    
    
    ) coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center.
  • Cycloaddition: Add

    
     (1.5 mmol). Heat the reaction mixture to 80°C. Monitor by LC-MS.
    
    • Safety Note:

      
       can form explosive hydrazoic acid (
      
      
      
      ) if acidified. Maintain neutral/basic pH during the reaction.
  • Completion: Reaction typically completes in 4–12 hours. The pyrimidine ring's electron deficiency accelerates the nucleophilic attack of the azide compared to phenyl nitriles.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Add 1N HCl dropwise until pH

      
       2. This breaks the Zinc-Tetrazolate complex and protonates the tetrazole.
      
    • Precipitation: Often, the tetrazole product precipitates as a white solid. Filter and wash with cold water.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
       mL). The tetrazole is now in the organic phase (unlike the carboxylate, which would be in the aqueous phase at basic pH).
      
  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (using Formic Acid modifier, not TFA, to prevent decomposition).

Synthesis Nitrile Pyrimidine-CN Complex Zn-Nitrile Complex Nitrile->Complex ZnBr2 Cyclo [2+3] Cycloaddition Complex->Cyclo NaN3, 80°C Tetrazole Pyrimidine-Tetrazole Cyclo->Tetrazole HCl (Workup)

Figure 2: Zinc-catalyzed synthesis of tetrazoles from pyrimidine nitriles.

Mechanistic Insight & Case Study Application

The "Ortho-Effect" in Pyrimidines

When substituting the C5-position of a pyrimidine, be wary of substituents at C4 or C6. Unlike a benzene ring, the pyrimidine nitrogens at positions 1 and 3 create a unique electrostatic environment.

  • Observation: If you place a tetrazole at C5 and a bulky group (e.g.,

    
    ) at C4, the tetrazole ring will twist out of planarity to relieve steric strain.
    
  • Consequence: This twist breaks the conjugation, significantly raising the

    
     (making it less acidic) and reducing potency if the target requires a planar conformation.
    
  • Solution: If C4/C6 substitution is required, switch to an Acyl Sulfonamide . The flexible sulfonamide linker allows the acidic group to orient itself away from the steric clash while maintaining the necessary anionic pharmacophore [5].

References
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] Journal of Organic Chemistry. Link

  • Roh, J., et al. (2012). 5-Substituted tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid (CAS: 618074-65-8) is a functionalized pyrimidine derivative commonly used as a scaffold in pharmaceutical synthesis (e.g., kinase inhibitors).[1][2] As an organic acid with potential biological activity, it must be managed as Hazardous Chemical Waste .[3]

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or general refuse (trash).[4] The pyrimidine ring structure is chemically stable and requires high-temperature incineration for complete destruction.

Chemical Identity & Hazard Assessment

Effective disposal begins with accurate identification. This compound is an irritant and a weak acid.

Parameter Technical Specification
Chemical Name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
CAS Number 618074-65-8
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Physical State Solid (Crystalline powder, typically off-white to brown)
Acidity Acidic (Carboxylic acid moiety); pKa est.[1][2][5] ~3.5–4.5
GHS Hazards Warning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Not P-listed or U-listed.[1][2] Likely Non-RCRA Regulated unless mixed with listed solvents, but must be treated as hazardous waste due to bioactive potential.

Waste Segregation Strategy (The "Why" & "How")

Scientific Rationale: Segregation is not merely bureaucratic; it is thermodynamic. As a carboxylic acid, CAS 618074-65-8 is incompatible with strong bases (exothermic neutralization) and strong oxidizers (risk of generating nitrogen oxide gases).

Protocol:

  • Segregate from Bases: Do not place in containers with amines, hydroxides, or hydrides.

  • Segregate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides.

  • Compatible Stream: Dispose of with Solid Organic Acids or General Organic Solids .

Visualization: Segregation Logic

SegregationLogic Compound 2-Cyclopropyl-4-methylpyrimidine- 5-carboxylic acid BaseWaste Base Waste Stream (OH-, Amines) Compound->BaseWaste INCOMPATIBLE (Exothermic Rxn) OxidizerWaste Oxidizer Waste Stream (Peroxides, Nitrates) Compound->OxidizerWaste INCOMPATIBLE (Gas Generation) OrganicAcid Organic Acid Stream Compound->OrganicAcid Primary Choice GeneralOrganic General Organic Solids Compound->GeneralOrganic Secondary Choice

Figure 1: Chemical compatibility logic for waste stream segregation.

Disposal Workflows: Step-by-Step

Scenario A: Pure Solid Waste (Expired/Surplus Stock)

Context: You have a vial of 5g of the pure powder that is no longer needed.[2]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid" (Do not use abbreviations).[1][2][5]

    • Hazard Checkbox: "Irritant" and "Toxic" (precautionary).[6]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag to contain potential dust.

  • Disposal Path: Transfer to the Solid Hazardous Waste drum for incineration.

Scenario B: Solution Waste (Reaction Mixtures/HPLC Effluent)

Context: The compound is dissolved in Methanol, DCM, or DMSO.[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste drum to prevent corrosion of the waste container.

  • Solvent Compatibility:

    • Halogenated Solvents (DCM/Chloroform): Dispose in Halogenated Waste stream.

    • Non-Halogenated (MeOH/DMSO): Dispose in Non-Halogenated Organic stream.

  • Precipitation Risk: If the concentration is high, the acid may precipitate out of organic solvents upon standing. Ensure the waste container is agitated or has sufficient solvent volume to keep solids dissolved.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1][2]
  • Collection: Place all solid debris contaminated with the powder into a dedicated "Solid Hazardous Debris" bag (usually yellow or clear with a hazard symbol).

  • Sharps: If contaminated needles/syringes are involved, they must go into a rigid Biohazard/Sharps Container , not soft trash.

Spill Management Protocol

Pre-requisite: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is >10g of fine powder, use a N95 dust mask.

Dry Spill (Powder):

  • Isolate: Mark the area.

  • Contain: Gently cover the powder with damp paper towels to prevent dust generation.

  • Collect: Scoop up the material using a dustpan or stiff card.

  • Clean: Wipe the surface with a 10% Sodium Carbonate solution (to neutralize traces) followed by water.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste stream.

Wet Spill (Solution):

  • Absorb: Use an inert absorbent (Vermiculite or polypropylene pads).

  • Neutralize: If the spill is on a non-chemical resistant floor, sprinkle Sodium Bicarbonate over the absorbent.

  • Collect: Scoop into a hazardous waste bag.

Visualization: Disposal Decision Tree

DisposalTree Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid PureSolid Pure Compound Solid->PureSolid Debris Contaminated Debris (Gloves) Solid->Debris SolventCheck Solvent Type? Liquid->SolventCheck Incinerate High-Temp Incineration (Licensed Facility) PureSolid->Incinerate Double Bag Debris->Incinerate Haz Waste Bin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Halo->Incinerate Halo Stream NonHalo->Incinerate Organic Stream

Figure 2: Decision matrix for determining the correct waste stream.

Regulatory Context (US Focused)

While 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is not explicitly listed in 40 CFR 261.33 (P or U lists), the "Cradle-to-Grave" responsibility mandated by the Resource Conservation and Recovery Act (RCRA) requires generators to characterize their waste.[1][2]

  • Waste Characterization: If the waste exhibits corrosivity (pH < 2), it carries the EPA Waste Code D002 .[7]

  • Best Practice: Even if "Non-Regulated," treat as Hazardous Waste to prevent environmental release of bioactive pyrimidines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319208, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][2]

Sources

Navigating the Safe Handling of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid stands as a key building block in various synthetic pathways. While its potential in creating next-generation therapeutics is significant, a comprehensive understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides in-depth, practical guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, grounding recommendations in established safety principles and data from analogous chemical structures.

Hazard Assessment: A Principle of Prudent Practice

Compounds with pyrimidine and carboxylic acid functionalities can exhibit irritant properties.[2][3] The presence of a cyclopropyl group can also influence the molecule's reactivity and biological activity. Therefore, until specific toxicological data becomes available, this compound should be treated as potentially hazardous, with the potential to cause skin, eye, and respiratory irritation.[2][3] Handling it as a fine powder also presents an inhalation risk.[4]

Inferred Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness and irritation.

  • Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and respiratory system.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure.[5][6][7][8][9] The following table outlines the recommended PPE for handling 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, with explanations rooted in the precautionary principle.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact with the chemical powder. Double-gloving is recommended when handling larger quantities or for prolonged periods.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.Protects the eyes from airborne particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-retardant lab coat.Protects the skin and personal clothing from contamination. A flame-retardant coat is a general laboratory best practice.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential for preventing the inhalation of fine chemical powders, especially when handling outside of a certified chemical fume hood.

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline a self-validating system for the safe handling of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE AreaPrep 2. Prepare Work Area (Fume Hood/Glove Box) Prep->AreaPrep Ensure proper fit Weigh 3. Weigh Compound AreaPrep->Weigh Verify ventilation Transfer 4. Transfer and Dissolve Weigh->Transfer Use anti-static weigh paper Decon 5. Decontaminate Surfaces Transfer->Decon Cap containers immediately Waste 6. Segregate and Label Waste Decon->Waste Use appropriate solvent Doff 7. Doff PPE Waste->Doff Follow institutional guidelines

Caption: A logical workflow for the safe handling of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid.

Detailed Experimental Protocol:

  • Preparation:

    • 1.1 Donning PPE: Before entering the designated work area, correctly don all required PPE as specified in the table above. Ensure gloves are inspected for any defects.

    • 1.2 Work Area Preparation: All handling of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid powder should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4] The work surface should be clean and uncluttered.[10]

  • Handling:

    • 2.1 Weighing: Use an analytical balance within the fume hood. To minimize the generation of airborne dust, use anti-static weigh paper or a tared container.

    • 2.2 Transfer and Dissolution: When transferring the powder to a reaction vessel, do so carefully to avoid creating dust. If dissolving the compound, add the solvent to the vessel containing the powder slowly to prevent splashing.

  • Cleanup and Disposal:

    • 3.1 Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol or isopropanol) followed by a detergent wash is generally effective.

    • 3.2 Waste Segregation and Labeling: All solid waste (e.g., contaminated weigh paper, gloves) and liquid waste containing 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid must be disposed of as hazardous chemical waste.[11][12][13][14] Waste containers must be clearly labeled with the full chemical name and associated hazards.

    • 3.3 Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield or goggles, followed by the lab coat, and finally the respirator). Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.
Major Spill Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid and its associated waste is a critical component of the laboratory safety protocol and environmental stewardship.

Waste Characterization:

  • This compound is not explicitly listed as a hazardous waste by the EPA. However, due to the lack of comprehensive toxicological data, it is prudent to manage it as a hazardous waste.

Disposal Workflow:

DisposalWorkflow Start Waste Generation Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Containers Clearly (Chemical Name, Hazards) Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Dispose Dispose via Institutional Hazardous Waste Program Store->Dispose End Waste Manifested and Removed Dispose->End

Caption: A compliant workflow for the disposal of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid waste.

All waste containing this compound must be collected in properly sealed and labeled containers. Follow your institution's specific guidelines for hazardous waste disposal, which will typically involve collection by a licensed hazardous waste management company.[11][12][13][14]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, fostering a secure environment for groundbreaking scientific discovery.

References

  • 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid Safety Data Sheet. (2022, February 7). KISHIDA CHEMICAL CO., LTD.
  • 2-Chloro-4-methylpyrimidine, 98% Safety Data Sheet. (2013, November 1). Fisher Scientific.
  • 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Alchem Pharmtech.
  • 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid Safety Data Sheets. (2019, July 15). Echemi.
  • Cyclopropanecarboxylic acid Safety Data Sheet. Fisher Scientific.
  • 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid. Amadis Chemical.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Choosing The Correct PPE. UC Merced Environmental Health & Safety.
  • Hazardous Waste. US EPA.
  • Selecting and Using PPE: Best Practices for Chemical Safety. (2025, September 8). Chemscape.
  • Hazardous Waste and Disposal. American Chemical Society.
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Chemical Safety Guide, 5th Ed. ORS.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • HOW TO SELECT AND USE PERSONAL PROTECTIVE EQUIPMENT. ResearchGate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.